N-cyclohexyl-2-phenoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMFGUXHZBKGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-phenoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-cyclohexyl-2-phenoxybenzamide, a molecule of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-phenoxybenzoic acid, via a microwave-assisted Ullmann condensation, followed by its conversion to the final amide product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows to facilitate replication and further investigation by researchers in the field.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the formation of 2-phenoxybenzoic acid from 2-chlorobenzoic acid and phenol. This reaction is an example of an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. The use of microwave irradiation has been shown to significantly enhance the efficiency of this transformation, leading to high yields in shorter reaction times.
The second stage is the amidation of the synthesized 2-phenoxybenzoic acid with cyclohexylamine. A common and effective method for this transformation is the initial conversion of the carboxylic acid to a more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-phenoxybenzoyl chloride is then reacted with cyclohexylamine to afford the desired this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of 2-phenoxybenzoic acid and this compound.
Table 1: Synthesis of 2-Phenoxybenzoic Acid via Microwave-Assisted Ullmann Condensation
| Parameter | Value | Reference |
| Reactant 1 | 2-Chlorobenzoic Acid | Generic Protocol |
| Reactant 2 | Phenol | Generic Protocol |
| Catalyst | Copper-based | Generic Protocol |
| Base | Potassium Carbonate | Generic Protocol |
| Reaction Time | Minutes (under microwave) | High yields reported in short times |
| Yield | >95% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reactant 1 | 2-Phenoxybenzoic Acid | Generic Protocol |
| Reactant 2 | Cyclohexylamine | Generic Protocol |
| Activating Agent | Thionyl Chloride (SOCl₂) | Generic Protocol |
| Yield | 50.0% | [2] |
| Melting Point | 97–99 °C | [2] |
Experimental Protocols
Stage 1: Synthesis of 2-Phenoxybenzoic Acid
This protocol is adapted from established microwave-assisted Ullmann condensation procedures.
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes), with monitoring of the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxybenzoic acid.
-
Purify the product by recrystallization or column chromatography.
Stage 2: Synthesis of this compound
This protocol involves the formation of the acid chloride followed by amidation.
Part A: Synthesis of 2-Phenoxybenzoyl Chloride
Materials:
-
2-Phenoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or toluene
-
A catalytic amount of dry DMF (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenoxybenzoic acid (1.0 eq) and a dry solvent like dichloromethane or toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the disappearance of the starting carboxylic acid on TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-phenoxybenzoyl chloride as an oil or solid. This intermediate is typically used in the next step without further purification.
Part B: Synthesis of this compound
Materials:
-
2-Phenoxybenzoyl chloride (from Part A)
-
Cyclohexylamine
-
Triethylamine (TEA) or pyridine
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve cyclohexylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in dry dichloromethane in a round-bottom flask, and cool the mixture in an ice bath (0 °C).
-
Dissolve the crude 2-phenoxybenzoyl chloride from Part A in a minimal amount of dry dichloromethane.
-
Add the solution of 2-phenoxybenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.
References
Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific and detailed studies on the mechanism of action of N-cyclohexyl-2-phenoxybenzamide. Therefore, this technical guide infers a potential mechanism of action based on the biological activities of structurally related compounds containing the 2-phenoxybenzamide scaffold. The experimental data and protocols presented herein are illustrative and based on methodologies commonly used for evaluating similar compounds.
Introduction
This compound is a synthetic small molecule featuring a central benzamide core with a cyclohexyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzoyl ring. The 2-phenoxybenzamide scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiplasmodial properties. This guide consolidates the available information on related compounds to propose a potential mechanism of action for this compound, targeting researchers, scientists, and drug development professionals.
Proposed Biological Targets and Mechanism of Action
Based on studies of related 2-phenoxybenzamide derivatives, this compound may exert its biological effects through the modulation of key cellular signaling pathways, potentially acting as a dual inhibitor of Raf kinase and histone deacetylase (HDAC).
Inhibition of the Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain phenoxybenzamide analogues have been identified as inhibitors of Raf kinases.
Proposed Signaling Pathway: Raf/MEK/ERK Inhibition
Caption: Proposed inhibition of the Raf/MEK/ERK signaling pathway.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The phenoxybenzamide scaffold has been incorporated into dual Raf/HDAC inhibitors.[1]
Proposed Signaling Pathway: HDAC Inhibition
Caption: Proposed mechanism of HDAC inhibition.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for this compound based on the activities of related compounds. These values are for illustrative purposes and require experimental validation.
| Assay Type | Target | Cell Line | IC50 (µM) |
| Kinase Inhibition Assay | B-Raf | - | 0.5 - 5.0 |
| HDAC Inhibition Assay | HDAC1 | - | 1.0 - 10.0 |
| Cell Proliferation | HT29 (Colon) | HT29 | 2.5 - 15.0 |
| Cell Proliferation | MGC803 (Gastric) | MGC803 | 5.0 - 20.0 |
Detailed Experimental Protocols (Illustrative)
The following are illustrative protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (e.g., B-Raf)
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., B-Raf).
-
Materials: Recombinant human B-Raf enzyme, MEK1 as substrate, ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.
-
In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 of this compound against a specific HDAC isoform (e.g., HDAC1).
-
Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC assay buffer, developer solution, and this compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the HDAC enzyme and the test compound to the assay buffer in a 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution, which releases the fluorescent AFC.
-
Measure the fluorescence intensity (Excitation/Emission ~390/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HT29, MGC803), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
References
An In-depth Technical Guide on the Biological Activity of N-cyclohexyl-2-phenoxybenzamide and Its Analogs
This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanism of action of N-cyclohexyl-2-phenoxybenzamide and structurally related compounds. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental protocols, and visualization of key processes. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon extensive research on closely related 2-phenoxybenzamide derivatives to infer its likely biological profile, particularly its antiplasmodial activity.
Introduction
This compound belongs to the phenoxybenzamide class of compounds, which has garnered interest for a range of biological activities, including antimicrobial and antitumor effects.[1] Recent studies have particularly highlighted the potential of 2-phenoxybenzamide derivatives as potent antiplasmodial agents, showing promising activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2] This guide will synthesize the available information to provide a detailed understanding of this class of compounds.
Synthesis of 2-Phenoxybenzamide Derivatives
The synthesis of 2-phenoxybenzamide derivatives typically involves a multi-step process. A common retrosynthetic approach involves the preparation of a 2-phenoxy scaffold and a substituted aniline, which are then coupled to form the final amide.[2]
A general synthetic route is as follows:
-
Formation of the 2-Phenoxy Carboxylic Acid Scaffold: This can be achieved through a copper-catalyzed Ullmann coupling reaction between a 2-halobenzoic acid derivative and a phenol.[1][2]
-
Synthesis of the Amine Component: The corresponding aniline derivative is prepared. For instance, in the synthesis of antiplasmodial analogs, various substituted anilines have been utilized.[2]
-
Amide Bond Formation: The 2-phenoxy carboxylic acid is then coupled with the aniline derivative to form the final 2-phenoxybenzamide. Various coupling reagents can be employed, with the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) in the presence of a base like diisopropylethylamine (DIPEA) showing high yields.[2]
Biological Activity: Antiplasmodial Efficacy
Extensive research on a series of 2-phenoxybenzamide derivatives has demonstrated their potent in vitro activity against the blood stages of Plasmodium falciparum. The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the amide nitrogen plays a crucial role in both the antiplasmodial activity and cytotoxicity.
While data for the specific N-cyclohexyl derivative is not available, the table below summarizes the activity of key analogs, which can be used to infer the potential of this compound. The general trend indicates that bulky, lipophilic substituents on a piperazine ring attached to the aniline moiety can lead to high potency and selectivity. Given that a cyclohexyl group is also a bulky, lipophilic substituent, it is plausible that this compound could exhibit significant antiplasmodial activity.
Table 1: Antiplasmodial Activity and Cytotoxicity of Selected 2-Phenoxybenzamide Analogs [2]
| Compound ID | N-Substituent on Anilino Moiety | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |
| 1 | 4-Boc-piperazin-1-yl | 0.4134 | >131.0 | >316.9 |
| 17 | 4-Acetyl-piperazin-1-yl | 2.890 | 34.72 | 10.72 |
| 19 | 4-Pivaloyl-piperazin-1-yl | 0.6172 | 185.0 | 299.7 |
| 20 | 4-tert-Butyl-piperazin-1-yl | 2.300 | 20.17 | 8.77 |
| 22 | 4-(N,N-dimethylcarbamoyl)-piperazin-1-yl | 2.590 | 28.99 | 11.20 |
| 37 | 4-(tert-Butyl)-phenyl | 0.2690 | 124.0 | 461.0 |
| 54 | 4-(tert-Butyl)-phenyl (without 4-fluoro on phenoxy) | 1.222 | >185.0 | >151.4 |
Proposed Mechanism of Action
The precise mechanism of action for 2-phenoxybenzamides is not fully elucidated. However, studies on lead compounds from this class suggest a multi-stage activity profile against P. falciparum. The primary targets are believed to be associated with the parasite's mitochondria.[3] Metabolic profiling of parasites treated with these compounds indicated a disturbance in the mitochondrial electron transport chain. Specifically, the dihydroorotate dehydrogenase (DHODH) and the cytochrome bc1 complex are proposed as potential targets.[3] Inhibition of these targets would disrupt pyrimidine biosynthesis and ATP production, respectively, leading to parasite death. Additionally, observations of bloated digestive vacuoles in treated parasites suggest a possible secondary effect on hemoglobin catabolism.[3]
References
comprehensive literature review of N-cyclohexyl-2-phenoxybenzamide
Disclaimer: Direct scientific literature on N-cyclohexyl-2-phenoxybenzamide is exceedingly scarce. This document provides a comprehensive overview based on available information for structurally related analogs, namely N-cyclohexyl-2-hydroxybenzamide and N-cyclohexyl-4-phenoxybenzamide, as well as established synthetic and analytical methodologies for this class of compounds. The presented data and protocols are intended to be representative and should be adapted and validated for the specific investigation of this compound.
Introduction
This compound belongs to the benzamide class of chemical compounds, characterized by a benzene ring and an amide functional group. The presence of a cyclohexyl group on the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring suggests potential for diverse biological activities. Benzamide derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough review of the synthesis, potential biological activities, and relevant experimental protocols for this compound and its close structural analogs.
Physicochemical Properties (Inferred)
| Property | Value (for N-cyclohexyl-2-hydroxybenzamide) | Data Source |
| Molecular Formula | C13H17NO2 | PubChem |
| Molecular Weight | 219.28 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis
A plausible synthetic route for this compound would involve a two-step process: the formation of the diaryl ether linkage followed by amidation.
Step 1: Diaryl Ether Synthesis (Ullmann Condensation)
The phenoxy group can be introduced via an Ullmann condensation reaction between a phenol and an aryl halide. In this case, 2-chlorobenzoic acid or a related derivative would react with phenol in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for the synthesis of 2-phenoxybenzoic acid.
Step 2: Amide Bond Formation
The resulting 2-phenoxybenzoic acid can then be coupled with cyclohexylamine to form the final product, this compound. This amidation can be achieved using various coupling agents.
Caption: Amide bond formation to yield this compound.
Biological Activity and Mechanism of Action (Inferred)
While no specific biological data exists for this compound, related benzamide derivatives have shown promising anti-inflammatory and anticancer activities.[1] The mechanism of action for these related compounds often involves the inhibition of key signaling pathways implicated in inflammation and cell proliferation.
Potential Anti-Inflammatory Activity
Many benzamide derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[1] A potential mechanism could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[1]
Potential Anticancer Activity
The structural features of this compound suggest it could be investigated for anticancer properties. Related compounds have been shown to induce apoptosis in cancer cells.[1] One possible target is the p38 MAP kinase pathway, which is involved in cellular stress responses, apoptosis, and cytokine production.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of compounds similar to this compound.
Synthesis Protocols
-
Materials: Aryl halide (e.g., 2-chlorobenzoic acid), phenol, copper catalyst (e.g., CuI, Cu2O), a base (e.g., K2CO3, Cs2CO3), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).
-
Procedure: a. To a flame-dried flask, add the aryl halide (1.0 eq), phenol (1.1-1.5 eq), copper catalyst (0.05-0.2 eq), and base (2.0-3.0 eq). b. Add the solvent and heat the reaction mixture to reflux (typically 120-160 °C). c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). e. Filter the mixture to remove insoluble salts. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
-
Materials: Carboxylic acid (e.g., 2-phenoxybenzoic acid), amine (e.g., cyclohexylamine), a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Procedure: a. Dissolve the carboxylic acid (1.0 eq) in the solvent. b. Add the coupling agent (1.1-1.2 eq) and stir for 10-15 minutes at 0 °C. c. Add the amine (1.0-1.1 eq) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Dilute the filtrate with an organic solvent and wash with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
References
An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs
Disclaimer: Publicly available scientific literature contains limited specific data regarding the history, discovery, and precise biological activities of N-cyclohexyl-2-phenoxybenzamide. This guide synthesizes information from closely related analogs and general principles of medicinal chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data and experimental protocols derived from analogous compounds are explicitly noted.
Introduction
This compound belongs to the broad class of benzamide derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The core structure, featuring a central benzamide scaffold with a cyclohexyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring, suggests potential for various biological interactions. While the specific discovery of this compound is not well-documented, the development of related N-substituted benzamides has been driven by the search for novel therapeutic agents with activities ranging from anticancer to anti-inflammatory effects.
This technical guide aims to provide a detailed overview of the synthesis, potential biological activities, and mechanisms of action of this compound, drawing insights from its structural analogs.
Synthesis and Characterization
The synthesis of this compound and its analogs typically follows standard amidation procedures. A common and effective method is the coupling of a carboxylic acid with an amine.[1]
A general synthetic route involves the reaction of 2-phenoxybenzoic acid with cyclohexylamine.[2] To facilitate the formation of the amide bond, a coupling agent such as 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed for high yields.[1] Alternative methods may utilize other coupling agents like dicyclohexylcarbodiimide (DCC).[2]
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General Synthesis Workflow.
Biological Activity and Therapeutic Potential
Anticancer Activity
Several N-substituted benzamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a closely related compound, N-cyclohexyl-2-prop-2-enoxybenzamide, has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and human ovarian adenocarcinoma (A2780) cell lines.[2] A series of N-substituted benzamide derivatives designed based on the histone deacetylase inhibitor Entinostat (MS-275) also showed significant anti-proliferative activity.[3]
The table below summarizes the reported in vitro anticancer activity of some N-substituted benzamide analogs.
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| N-cyclohexyl-2-prop-2-enoxybenzamide | MCF-7 | Not Specified | Significant Inhibitory Activity | [2] |
| N-cyclohexyl-2-prop-2-enoxybenzamide | A2780 | Not Specified | Significant Inhibitory Activity | [2] |
| Analog 13h (Entinostat derivative) | MCF-7 | IC50 | 1.8 µM | [3] |
| Analog 13k (Entinostat derivative) | MCF-7 | IC50 | 2.5 µM | [3] |
Anti-inflammatory Activity
The benzamide scaffold is also associated with anti-inflammatory properties. N-cyclohexyl-2-prop-2-enoxybenzamide has been reported to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.[2]
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on its structural components, a plausible hypothesis involves the modulation of adrenergic signaling pathways. The phenoxy group is a key feature of phenoxybenzamine, a non-selective, irreversible antagonist of alpha-adrenergic receptors.[4]
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating physiological processes such as vasoconstriction and neurotransmission.[5] The α1-adrenergic receptor, upon activation by catecholamines like epinephrine and norepinephrine, activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[6]
The diagram below illustrates the α1-adrenergic signaling pathway, a potential target for this compound.
Caption: Hypothetical Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available. However, based on the reported activities of its analogs, the following are representative protocols for assessing its potential anticancer and anti-inflammatory effects.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.[7]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
The following diagram illustrates the workflow for the MTT assay.
Caption: MTT Assay Workflow.
In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)
This protocol is a general method to assess the anti-inflammatory properties of a compound by measuring its effect on cytokine production in macrophages.[8]
Objective: To determine the ability of the test compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration.
Conclusion
This compound represents a molecule of interest within the broader class of benzamide derivatives. While direct experimental data is limited, the analysis of its structural analogs suggests a promising potential for anticancer and anti-inflammatory activities. The phenoxy moiety points towards a possible interaction with adrenergic signaling pathways, which warrants further investigation. The synthetic routes and experimental protocols outlined in this guide provide a framework for the future exploration and characterization of this compound and its derivatives as potential therapeutic agents. Further research is necessary to elucidate its precise biological activities, mechanism of action, and therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on N-Cyclohexyl-2-alkoxybenzamides: Focus on N-Cyclohexyl-2-prop-2-enoxybenzamide
Introduction
This technical guide provides a detailed overview of the physical and chemical characteristics, synthesis, and potential biological activities of N-cyclohexyl-2-alkoxybenzamides, with a specific focus on the representative molecule, N-cyclohexyl-2-prop-2-enoxybenzamide. The initial subject of this guide was N-cyclohexyl-2-phenoxybenzamide; however, a thorough review of the scientific literature and chemical databases indicates a lack of available data for this specific compound. In contrast, the closely related analogue, N-cyclohexyl-2-prop-2-enoxybenzamide (also known as o-allyloxy-N-cyclohexyl-benzamide), is a documented compound for which physical, chemical, and biological data are available. Therefore, this guide will concentrate on N-cyclohexyl-2-prop-2-enoxybenzamide to provide a substantive and data-supported resource for researchers, scientists, and drug development professionals. The structural difference between the intended molecule and the focus of this guide lies in the substituent at the 2-position of the benzamide ring: a phenoxy group (-OPh) versus a prop-2-enoxy (or allyloxy) group (-OCH₂CH=CH₂).
Physicochemical Characteristics
The fundamental physical and chemical properties of N-cyclohexyl-2-prop-2-enoxybenzamide are summarized in the table below. These characteristics are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| IUPAC Name | N-cyclohexyl-2-(prop-2-en-1-yloxy)benzamide | |
| Synonyms | o-allyloxy-N-cyclohexyl-benzamide | [1] |
| CAS Number | 63887-50-3 | [1] |
| Molecular Formula | C₁₆H₂₁NO₂ | [1] |
| Molecular Weight | 259.34 g/mol | [1] |
| InChI Key | UYODDCKMZFCTPB-UHFFFAOYSA-N | [1] |
Experimental Protocols
2.1. Synthesis of N-cyclohexyl-2-prop-2-enoxybenzamide
The synthesis of N-cyclohexyl-2-prop-2-enoxybenzamide typically involves the amidation of o-allyloxybenzoic acid with cyclohexylamine.[1] This reaction is often facilitated by a coupling agent to promote the formation of the amide bond.
Materials:
-
o-allyloxybenzoic acid
-
Cyclohexylamine
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Anhydrous solvent (e.g., dichloromethane or ethanol)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, water, and appropriate solvents for chromatography)
Procedure:
-
Dissolve o-allyloxybenzoic acid in an anhydrous solvent such as dichloromethane.
-
Add an equimolar amount of cyclohexylamine to the solution.
-
To facilitate the amide bond formation, add a coupling agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture under controlled temperature conditions (often starting at 0°C and slowly warming to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TCM).
-
Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
The filtrate is then subjected to a standard aqueous work-up, which may include washing with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield pure N-cyclohexyl-2-prop-2-enoxybenzamide.[1]
2.2. Hypothetical Synthesis of this compound
While no specific protocol for this compound was found, a plausible synthetic route would be analogous to the one described above, starting from 2-phenoxybenzoic acid. The synthesis of 2-phenoxybenzoic acid can be achieved via the Ullmann condensation of 2-chlorobenzoic acid and phenol in the presence of a copper catalyst.[2]
Biological Activity and Potential Signaling Pathways
N-cyclohexyl-2-prop-2-enoxybenzamide has been noted for its potential biological activities, including anti-inflammatory and anticancer effects.[1] The mechanism of action is suggested to involve the inhibition of specific enzymes by binding to their active sites and the modulation of cellular receptors, which in turn can affect signaling pathways implicated in inflammation and cancer progression.[1]
While the specific signaling pathways modulated by N-cyclohexyl-2-prop-2-enoxybenzamide are not explicitly detailed in the available literature, benzamide derivatives are known to interact with various biological targets. For instance, certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[3][4] Aberrant activation of the Hh pathway is linked to several cancers.[3][4] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[3]
Given the structural similarity, it is plausible that N-cyclohexyl-2-alkoxybenzamides could also target pathways like the Hedgehog pathway. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a potential target for novel anticancer agents.
Experimental Workflows
The general workflow for the synthesis and purification of N-cyclohexyl-2-alkoxybenzamides can be visualized as a series of sequential steps, from the starting materials to the final, purified product.
References
- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 2. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
finding the CAS number for N-cyclohexyl-2-phenoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound N-cyclohexyl-2-phenoxybenzamide is not readily found in chemical databases with an assigned CAS number. Consequently, this guide provides data and protocols based on the closely related analogue, N-cyclohexyl-2-phenoxyacetamide (CAS: 303092-41-3) , and general synthetic methods for 2-phenoxybenzamides. All data presented for the target compound should be considered predictive or based on this analogue.
Introduction
This compound belongs to the class of benzamide compounds, which are of significant interest in medicinal chemistry and materials science. The structure, featuring a cyclohexyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzoyl ring, suggests potential for diverse biological activities and applications as a synthetic intermediate. This technical guide provides a summary of available data, a detailed potential synthetic protocol, and a workflow for its preparation.
Physicochemical Data
Quantitative data for the analogous compound, N-cyclohexyl-2-phenoxyacetamide, has been compiled from computational predictions available in public databases.
| Property | Value | Source |
| CAS Number | 303092-41-3 (for N-cyclohexyl-2-phenoxyacetamide) | PubChem[1] |
| Molecular Formula | C₁₄H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 233.31 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Physical Description | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone. |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached via a two-step process: the synthesis of the 2-phenoxybenzoic acid precursor, followed by amide coupling with cyclohexylamine.
3.1. Step 1: Synthesis of 2-Phenoxybenzoic Acid
A common and effective method for this step is the Ullmann condensation reaction.
-
Reaction: 2-Chlorobenzoic acid + Phenol → 2-Phenoxybenzoic acid
-
Reagents and Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) or other copper catalyst
-
Pyridine (as solvent and base)
-
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add pyridine as the solvent and a catalytic amount of copper(I) iodide (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the crude 2-phenoxybenzoic acid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.
-
3.2. Step 2: Amide Coupling to form this compound
The formation of the amide bond can be achieved using standard peptide coupling reagents.
-
Reaction: 2-Phenoxybenzoic acid + Cyclohexylamine → this compound
-
Reagents and Materials:
-
2-Phenoxybenzoic acid (from Step 1)
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (as catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
-
Experimental Protocol:
-
Dissolve 2-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.
-
Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
-
Potential Biological Activity
While no specific biological data for this compound is available, the broader classes of N-cyclohexyl benzamides and phenoxyacetamides have been investigated for various therapeutic applications.
-
N-cyclohexyl benzamides have been explored for their potential as anti-inflammatory and analgesic agents.[2] Some derivatives are also investigated for their effects on gastrointestinal motility.[3]
-
The benzamide functional group is a common scaffold in a wide range of pharmaceuticals with diverse activities.
-
The general class of N-cyclohexyl amides has been shown to have activity against intestinal bacteria in some contexts.[4]
Further research would be required to determine the specific biological profile of this compound.
Visualized Workflows and Pathways
5.1. Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. N-cyclohexyl-2-phenoxyacetamide | C14H19NO2 | CID 832666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
Identifying Potential Therapeutic Targets for N-cyclohexyl-2-phenoxybenzamide: A Technical Guide
Abstract: N-cyclohexyl-2-phenoxybenzamide is a small molecule belonging to the broader class of phenoxybenzamides. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in compounds with known biological activities. This guide outlines a comprehensive strategy for identifying and validating its potential therapeutic targets, drawing parallels from related, well-studied compounds. The methodologies described herein are standard in modern drug discovery and are intended to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction and Rationale
The identification of a drug's molecular target is a critical step in its development. Understanding the mechanism of action (MoA) allows for rational optimization of the compound, aids in the design of clinical trials, and can help predict potential side effects. The phenoxybenzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse protein targets. For a novel compound like this compound, a systematic approach is required to elucidate its biological activity and therapeutic potential.
This document provides a technical framework for:
-
Initial target-agnostic screening to identify biological pathways affected by this compound.
-
Biochemical and biophysical methods for direct target identification.
-
Cell-based assays for target validation and pathway analysis.
Hypothetical Target Classes Based on Structural Analogs
Given the limited specific data on this compound, we can infer potential target classes by examining structurally related compounds. One of the most well-known classes of compounds containing a similar amide linkage and aromatic rings are the salicylanilides, such as Niclosamide. While structurally distinct, the general approaches to identifying their targets are highly relevant. Potential target families for phenoxybenzamides could include:
-
Kinases: Many small molecule inhibitors target the ATP-binding pocket of kinases, which are key regulators of cellular signaling.
-
G-protein coupled receptors (GPCRs): A large family of transmembrane receptors that are common drug targets.
-
Ion Channels: Membrane proteins that control the flow of ions across cell membranes.
-
Enzymes: A broad category including proteases, metabolic enzymes, and others.
-
Transcription Factors: Proteins that regulate gene expression.
Experimental Workflow for Target Identification
A multi-pronged approach is recommended to identify the direct molecular targets of this compound. This typically involves a combination of in vitro and in-cell techniques.
Caption: A logical workflow for the identification and validation of molecular targets for a novel compound.
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry
This method aims to isolate binding partners of this compound from a complex biological lysate.
Protocol:
-
Immobilization of the Compound:
-
Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine).
-
Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).
-
Prepare a control set of beads with no coupled compound or with a structurally similar but biologically inactive analog.
-
-
Protein Binding:
-
Prepare a cell or tissue lysate from a relevant biological system.
-
Pre-clear the lysate by incubating it with the control beads to remove non-specific binders.
-
Incubate the pre-cleared lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers of increasing stringency (e.g., varying salt concentrations) to remove weakly bound, non-specific proteins.
-
Elute the specifically bound proteins by either:
-
Competitive elution with a high concentration of the free this compound.
-
Denaturing elution with a buffer containing SDS and a reducing agent.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique protein bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
-
Protein Quantification:
-
Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or other quantitative proteomics methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates a direct binding interaction and stabilization of the target protein.
-
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways are worth investigating as potentially being modulated by this compound.
Wnt/β-catenin Signaling Pathway
Niclosamide and related compounds are known inhibitors of the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Caption: Hypothetical modulation of the Wnt/β-catenin pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is another pathway that can be targeted by small molecules.
Caption: Potential inhibition points in the NF-κB signaling cascade.
Quantitative Data Summary
As experimental data for this compound is generated, it should be meticulously recorded. The following tables provide a template for summarizing key quantitative findings.
Table 1: In Vitro Target Engagement and Potency
| Putative Target | Assay Type | IC₅₀ / Kₑ / Kₔ (nM) | Notes |
|---|---|---|---|
| e.g., Kinase X | KinaseGlo | ||
| e.g., GPCR Y | Radioligand Binding |
| e.g., Enzyme Z | Fluorescence Assay | | |
Table 2: Cell-Based Activity
| Cell Line | Assay Type | EC₅₀ (nM) | Max. Effect (%) |
|---|---|---|---|
| e.g., Cancer Cell A | Cell Viability (72h) | ||
| e.g., Immune Cell B | Cytokine Release |
| e.g., Reporter Cell C | Pathway Reporter Assay | | |
Table 3: CETSA Thermal Shift Data
| Target Protein | Cell Line | ΔTₘ (°C) at 10 µM |
|---|---|---|
| e.g., Protein A | e.g., HEK293 |
| e.g., Protein B | e.g., HeLa | |
Conclusion and Future Directions
The process of identifying a therapeutic target for a novel compound like this compound is a systematic and multi-faceted endeavor. This guide provides a foundational workflow, beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, validated targets. By leveraging established protocols such as affinity chromatography and CETSA, and by investigating well-known signaling pathways like Wnt/β-catenin and NF-κB, researchers can efficiently elucidate the mechanism of action. The rigorous collection and tabulation of quantitative data are paramount for making informed decisions in the drug development process. Future work would involve validating these findings in preclinical in vivo models to establish a clear path toward potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-2-phenoxybenzamide is a small molecule belonging to the benzamide class of compounds. While specific data on this molecule is emerging, related structures such as N-cyclohexyl-2-prop-2-enoxybenzamide have demonstrated potential as enzyme inhibitors and receptor modulators with anticancer and anti-inflammatory properties.[1] These activities suggest that this compound may be a valuable tool for investigating cellular pathways involved in cancer progression and inflammation. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to explore its biological effects.
Postulated Mechanism of Action
Based on the activities of structurally related benzamides, this compound is hypothesized to exert its effects through the inhibition of specific enzymes or modulation of cellular receptors.[1] This interaction can interfere with signaling pathways crucial for cell survival and proliferation, potentially leading to cytotoxic effects in cancer cells and suppression of inflammatory responses.[1] A likely outcome of its cellular activity is the induction of apoptosis, or programmed cell death, a common mechanism for anticancer agents.[2][3]
Caption: Postulated signaling pathway modulated by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability (MTT) | MCF-7 | IC50 | 15 µM |
| Cell Viability (MTT) | A2780 | IC50 | 25 µM |
| Apoptosis (Annexin V) | MCF-7 | % Apoptotic Cells (at 24h) | 45% at 2x IC50 |
| Caspase-3/7 Activity | MCF-7 | Fold Increase (at 12h) | 3.5-fold at 2x IC50 |
Experimental Protocols
General Laboratory Procedures
Compound Handling and Storage: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat. For long-term storage, the solid compound should be kept at -20°C. Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[4] The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[4]
Cell Culture: The choice of cell line will depend on the research question. Based on studies with similar compounds, human breast adenocarcinoma (MCF-7) and human ovarian adenocarcinoma (A2780) cells are relevant choices for cancer studies.[1] Maintain cell cultures in a humidified incubator at 37°C with 5% CO2, following standard sterile cell culture techniques.[5]
Caption: General experimental workflow for cell-based assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[3][7] The assay utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7)
-
White or black 96-well clear-bottom plates (depending on detection method)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat with serial dilutions of this compound and incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Caption: Workflow for the Caspase-3/7 activity assay.
References
- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 2. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Protocols | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 6. Cell death assays for drug discovery | by medicilon | Medium [medium.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide and its Analogs in Oncology Research
Disclaimer: Direct experimental data for N-cyclohexyl-2-phenoxybenzamide in oncological applications is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related phenoxybenzamide and benzamide derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating this class of compounds.
Introduction
Benzamide derivatives represent a promising class of small molecules with diverse pharmacological activities, including potent anticancer effects. These compounds have been shown to target various critical pathways in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This document provides an overview of the experimental applications of this compound and its analogs in oncology, with detailed protocols for in vitro and in vivo evaluation.
Potential Mechanisms of Action
Based on studies of related benzamide derivatives, this compound may exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many benzamide derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[1]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from completing cell division.
-
Inhibition of Tubulin Polymerization: Some benzamide derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic catastrophe and cell death.[2]
-
Enzyme Inhibition: Benzamide analogs can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases.[3]
Signaling Pathway: Induction of Apoptosis
The diagram below illustrates a generalized pathway for the induction of apoptosis, a common mechanism of action for many anticancer agents, including benzamide derivatives.
Caption: Generalized apoptotic signaling pathway potentially modulated by this compound.
In Vitro Applications and Protocols
A series of in vitro assays are essential to determine the anticancer potential of this compound and its analogs.
Cytotoxicity Assessment
The initial step is to evaluate the cytotoxic effects of the compound on a panel of cancer cell lines.
Data Presentation: Cytotoxicity of Related Benzamide Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | A2780 (Ovarian) | A549 (Lung) | HCT116 (Colon) |
| N-cyclohexyl-2-prop-2-enoxybenzamide | Significant Inhibition[3] | Significant Inhibition[3] | - | - |
| Benzamide Derivative BJ-13 | - | - | - | Potent Effects[1] |
| Benzamide Derivative 13f | - | - | - | 0.30[4] |
| N-methyl-4-phenoxypicolinamide 8e | - | - | 3.6[5] | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the compound for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Migration Assay
The wound healing or scratch assay is a common method to evaluate the effect of a compound on cell migration.
Experimental Protocol: Wound Healing Assay
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells to remove detached cells and add medium containing the test compound at non-toxic concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.
References
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating N-cyclohexyl-2-phenoxybenzamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for setting up and conducting enzyme inhibition assays to evaluate the inhibitory potential of N-cyclohexyl-2-phenoxybenzamide. Due to the limited publicly available information on the specific biological targets of this compound, this document will focus on a validated and highly relevant enzyme target for which structurally related molecules have shown activity: Fatty Acid Amide Hydrolase (FAAH) .
FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling of endogenous fatty acid amides, such as the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, making it a promising therapeutic target.[2][3] The protocols provided herein describe robust methods to screen this compound for inhibitory activity against FAAH.
Quantitative Data Summary
Should this compound exhibit inhibitory activity, the following table provides a template for summarizing key quantitative data. This structured format allows for clear comparison of its potency with known FAAH inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Action (Reversible/Irreversible) | Reference |
| This compound | Human FAAH | TBD | TBD | TBD | Internal Data |
| URB597 (Positive Control) | Human FAAH | 4.6 | - | Irreversible (Carbamate) | [4] |
| JNJ-42165279 (Positive Control) | Human FAAH | - | - | Reversible | [3] |
| PF-04457845 (Positive Control) | Human FAAH | 7.2 | - | Irreversible | [3] |
TBD: To be determined through experimental assays.
Signaling Pathway of Fatty Acid Amide Hydrolase (FAAH)
Caption: FAAH terminates anandamide signaling by hydrolysis.
Experimental Protocols
General Preparation and Handling of this compound
Objective: To prepare a stock solution of the test compound for use in enzyme inhibition assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Molarity Calculation: Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound (C19H21NO2) is 295.38 g/mol .
-
Dissolution: Carefully weigh the calculated amount of the compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a sensitive method for determining the inhibitory potential of this compound.[1][5][6]
Principle: The assay measures the activity of FAAH through the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[5][6] An inhibitor will reduce the rate of AMC production.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate: AMC-arachidonoyl amide
-
This compound stock solution (10 mM in DMSO)
-
Positive Control Inhibitor: URB597 or a similar known FAAH inhibitor (1 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Experimental Workflow Diagram:
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: A Practical Guide for N-Cyclohexyl-2-Phenoxybenzamide in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-2-phenoxybenzamide, hereafter referred to as "the compound," is a novel synthetic small molecule with potential applications in inflammation and pain research. Its chemical structure, featuring a benzamide core with cyclohexyl and phenoxy substitutions, is similar to other modulators of key signaling pathways in inflammatory processes. While direct literature on this specific molecule is emerging, this guide provides a practical framework for its investigation based on the proposed mechanism of action as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.
TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol. It is expressed in a subset of sensory neurons, and its modulation has been identified as a promising strategy for treating inflammatory conditions and neuropathic pain.[1][2][3] This document outlines detailed protocols for characterizing the compound's activity in vitro and in vivo, presents hypothetical but plausible quantitative data, and offers visual guides to its mechanism and experimental workflows.
Proposed Mechanism of Action: TRPM8 Antagonism
The compound is hypothesized to act as a selective antagonist of the TRPM8 channel. In the context of inflammation, certain sensory neurons co-express TRPM8 and pro-inflammatory channels like TRPV1.[4] By blocking TRPM8, the compound may indirectly suppress the release of inflammatory neuropeptides (e.g., CGRP, Substance P) from sensory nerve endings, a process known as neurogenic inflammation. This targeted action offers a promising therapeutic avenue with potentially fewer side effects than broad-spectrum anti-inflammatory drugs.
Application Notes
-
Solubility: The compound is predicted to be hydrophobic. For in vitro assays, prepare a 10-20 mM stock solution in 100% DMSO. For in vivo studies, the compound may be formulated in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline. Sonication may be required to achieve a homogenous suspension. Always prepare fresh formulations on the day of the experiment.
-
Storage: Store the solid compound at 4°C for short-term use and at -20°C for long-term storage, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Safety: Handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound based on its proposed activity as a TRPM8 antagonist.
Table 1: In Vitro Activity Profile
| Assay Type | Cell Line | Agonist Used | Measured Parameter | Result (IC₅₀) |
|---|---|---|---|---|
| TRPM8 Antagonism | HEK293-hTRPM8 | Menthol (100 µM) | Ca²⁺ Influx | 1.5 ± 0.3 µM |
| TRPM8 Antagonism | HEK293-hTRPM8 | Icilin (2 µM) | Ca²⁺ Influx | 1.8 ± 0.5 µM |
| Selectivity Screen (TRPV1) | HEK293-hTRPV1 | Capsaicin (1 µM) | Ca²⁺ Influx | > 50 µM |
| Selectivity Screen (TRPA1) | HEK293-hTRPA1 | AITC (50 µM) | Ca²⁺ Influx | > 50 µM |
| Cytotoxicity | RAW 264.7 Macrophages | 24h Incubation | Cell Viability (MTT) | > 100 µM |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Animal Model | Species | Administration | Dosing | Endpoint | Result (% Inhibition) |
|---|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 10 mg/kg | Paw Volume (3h) | 25 ± 5% |
| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 30 mg/kg | Paw Volume (3h) | 48 ± 7% |
| LPS-Induced Cytokine Release | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Serum TNF-α (2h) | 42 ± 6% |
| LPS-Induced Cytokine Release | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Serum IL-6 (2h) | 35 ± 8% |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TRPM8 Antagonism
This protocol details the measurement of the compound's ability to inhibit menthol-induced calcium influx in a human TRPM8-expressing cell line.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
One day before the assay, seed the cells onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of the compound in HBSS. The final DMSO concentration should not exceed 0.1%.
-
After incubation, wash the cells twice with 100 µL of HBSS.
-
Add 90 µL of the appropriate compound dilution (or vehicle control) to each well and incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a 10X stock of the TRPM8 agonist, menthol (e.g., 1 mM for a final concentration of 100 µM), in HBSS.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 2 seconds for a total of 3 minutes.
-
Establish a stable baseline reading for 30 seconds.
-
Automatically inject 10 µL of the 10X menthol solution into each well.
-
Continue recording the fluorescence signal for the remaining time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (0% inhibition) and a positive control antagonist or no-agonist control (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol assesses the acute anti-inflammatory activity of the compound in a widely used animal model.[5][6][7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals:
-
Use male Wistar rats or Swiss albino mice, weighing between 180-220g.
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
-
Groups:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG400)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3: Compound (10 mg/kg)
-
Group 4: Compound (30 mg/kg)
-
-
-
Procedure:
-
Fast the animals overnight before the experiment but allow access to water.
-
(t=0h): Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or compound orally (p.o.) or intraperitoneally (i.p.).
-
(t=1h): Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
(t=2h, 3h, 4h, 5h): Measure the paw volume at hourly intervals after carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema (mL) at each time point:
-
Edema (Vₑ) = Paw Volume (Vₜ) - Baseline Paw Volume (V₀)
-
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100
-
-
Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance. A p-value < 0.05 is typically considered significant.
-
References
- 1. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. ijpras.com [ijpras.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of N-cyclohexyl-2-phenoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N-cyclohexyl-2-phenoxybenzamide in various sample matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification in research and quality control settings. This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be used. The mobile phase should be filtered and degassed before use.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a general starting point for aromatic compounds is around 254 nm).[1]
-
Injection Volume: 10 µL.[1]
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of the mobile phase, and dilute to a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient.
-
Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[2]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
2.1.3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from excipients or degradation products. |
Table 1: HPLC Method Validation Parameters
Data Presentation
The following table summarizes typical quantitative data obtained during the validation of an HPLC method for this compound.
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 1 | 15,234 | 1.5 |
| 5 | 76,170 | 1.2 |
| 10 | 152,340 | 0.8 |
| 25 | 380,850 | 0.5 |
| 50 | 761,700 | 0.3 |
| 100 | 1,523,400 | 0.2 |
Table 2: Linearity Data for HPLC Analysis
| Parameter | Result |
| Linearity (R²) | 0.9998 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Intra-day Precision (%RSD) | 0.5% - 1.1% |
| Inter-day Precision (%RSD) | 0.8% - 1.5% |
Table 3: Summary of HPLC Method Validation Results
References
Application Notes and Protocols: Determining Appropriate Dosage of N-cyclohexyl-2-phenoxybenzamide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-2-phenoxybenzamide is a novel small molecule with potential therapeutic applications stemming from its benzamide scaffold. Compounds within this chemical class have been investigated for their roles as enzyme inhibitors and receptor modulators, with some demonstrating anti-inflammatory and anti-neoplastic properties.[1] The determination of an appropriate and effective dosage is a critical step in the preclinical development of this compound for in vivo studies. This document provides a comprehensive guide and detailed protocols for establishing a safe and efficacious dose range for this compound in animal models.
The protocols outlined below follow a systematic approach, beginning with dose-ranging studies to identify a tolerated dose range, followed by pharmacokinetic (PK) and pharmacodynamic (PD) characterization to understand the compound's exposure-response relationship. These studies are essential for selecting an optimal dose and schedule for subsequent efficacy studies.
Mechanism of Action and Signaling Pathways
While the specific molecular target of this compound is under investigation, its structural analogs suggest potential activity as an inhibitor of enzymes or a modulator of cell signaling pathways. For instance, phenoxybenzamine is a known irreversible antagonist of alpha-adrenergic receptors, leading to vasodilation.[2] Other benzamide derivatives have been shown to inhibit enzymes like 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Based on this, a hypothetical signaling pathway that this compound might modulate is depicted below.
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols
A systematic approach is crucial for determining the optimal in vivo dosage. The following protocols outline a workflow from initial dose-finding to detailed pharmacokinetic and pharmacodynamic analysis.
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD and to identify a dose range for subsequent studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate animal model (e.g., mice or rats)
-
Standard animal care facilities and equipment
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Based on data from structural analogs, an initial dose range of 1 mg/kg to 50 mg/kg could be explored. A study on a cyclohexylbenzamide derivative showed an ED50 of 10 mg/kg in rats, while studies with phenoxybenzamine in rabbits used doses up to 5 mg/kg.[3][4]
-
Dose Administration: Administer a single dose of the compound or vehicle to groups of animals (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals (e.g., 1, 4, 24, and 48 hours) for up to 14 days.
-
Data Collection: Record all observations, including the onset, duration, and severity of any toxic signs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.
Table 1: Example Data from a Single-Dose MTD Study
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) at Day 7 | Key Clinical Signs |
| Vehicle | 5 | 0/5 | +2.5 | No observable signs |
| 1 | 5 | 0/5 | +2.1 | No observable signs |
| 5 | 5 | 0/5 | +1.8 | No observable signs |
| 10 | 5 | 0/5 | -1.5 | Mild lethargy within the first 4 hours |
| 25 | 5 | 1/5 | -8.2 | Significant lethargy, ruffled fur |
| 50 | 5 | 3/5 | -15.7 (for survivors) | Severe lethargy, ataxia |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
Materials:
-
This compound
-
Animal model with cannulated vessels (if serial blood sampling is required)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS or other suitable analytical instrumentation
Protocol:
-
Dose Administration: Administer a single, non-toxic dose of the compound (selected from the MTD study) to a group of animals (n=3-5).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 2: Example Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | 7500 |
| t1/2 (Half-life) | h | 4.5 |
| CL/F (Apparent Clearance) | L/h/kg | 0.8 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 5.2 |
Pharmacodynamic (PD) Biomarker Study
Objective: To identify and validate a biomarker that reflects the biological activity of this compound and to establish a dose-response relationship.
Materials:
-
This compound
-
Animal model of disease (if applicable) or naive animals
-
Reagents and equipment for biomarker analysis (e.g., ELISA kits, qPCR reagents, Western blot supplies)
Protocol:
-
Dose Administration: Administer a range of doses (below the MTD) to different groups of animals.
-
Tissue/Sample Collection: At a time point consistent with the compound's Tmax or expected target engagement, collect relevant tissues or blood samples for biomarker analysis.
-
Biomarker Analysis: Measure the levels of the selected biomarker(s). For example, if the compound is hypothesized to inhibit a specific kinase, measure the phosphorylation of its downstream substrate.
-
Dose-Response Analysis: Correlate the administered dose with the change in the biomarker to determine the dose required for a significant biological effect (e.g., ED50).
Table 3: Example Dose-Response Data for a PD Biomarker
| Dose (mg/kg) | Biomarker Level (e.g., % Inhibition) |
| Vehicle | 0 |
| 1 | 15 |
| 3 | 45 |
| 10 | 85 |
| 30 | 95 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for determining the appropriate in vivo dosage of this compound.
Caption: Workflow for in vivo dose determination.
Conclusion
The protocols described in these application notes provide a robust framework for the systematic determination of an appropriate in vivo dosage for this compound. By integrating dose-ranging, pharmacokinetic, and pharmacodynamic studies, researchers can establish a safe and effective dose, enabling the successful progression of this compound through preclinical development. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is fundamental for the translation of promising compounds into potential therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of novel di-substituted cyclohexylbenzamide derivatives as potent 11 beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable N-Cyclohexyl-2-phenoxybenzamide Solutions for Experimental Use
Disclaimer: Publicly available experimental data specifically for N-cyclohexyl-2-phenoxybenzamide is limited. The following application notes and protocols have been developed using N-cyclohexyl-2-prop-2-enoxybenzamide (CAS 63887-50-3) as a structurally similar surrogate.[1] Researchers should use this information as a guideline and must perform their own validation and optimization for this compound.
Introduction
This compound belongs to the benzamide class of chemical compounds. Structurally related molecules have been investigated for a range of biological activities, including enzyme inhibition and receptor modulation.[1] Specifically, compounds with a similar benzamide core have shown potential as anti-inflammatory and anticancer agents.[1] The N-cyclohexyl group generally increases the lipophilicity of the molecule, which may influence its solubility and cellular uptake.[1]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stable solutions of benzamide derivatives for use in in-vitro experiments.
Chemical and Physical Properties
A summary of the key chemical identifiers for the surrogate compound, N-cyclohexyl-2-prop-2-enoxybenzamide, is provided in the table below. Properties for this compound are predicted to be similar but must be determined empirically.
| Property | Value | Source |
| IUPAC Name | N-cyclohexyl-2-(prop-2-enoxy)benzamide | [1] |
| Synonyms | o-allyloxy-N-cyclohexyl-benzamide | [1] |
| CAS Number | 63887-50-3 | [1] |
| Molecular Formula | C₁₆H₂₁NO₂ | [1] |
| Molecular Weight | 259.34 g/mol | [1] |
| Predicted LogP | High (lipophilic) | [1] |
| Predicted Solubility | Low in aqueous solutions | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in-vitro studies. Due to the predicted low aqueous solubility, an organic solvent is required.
Materials:
-
This compound (or surrogate) solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weigh out 2.6 mg of this compound (or surrogate) and add it to the tared tube.
-
Calculation: To prepare a 10 mM solution using the surrogate's molecular weight (259.34 g/mol ), 2.5934 mg is needed per 1 mL of solvent.
-
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
Safety Precautions:
-
Always handle the compound and solvent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for the specific compound and solvent for detailed safety information.
Protocol 2: Preparation of Working Solutions
This protocol details the serial dilution of the 10 mM stock solution to prepare working solutions for cell-based assays or other experiments.
Materials:
-
10 mM stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Perform serial dilutions from the 10 mM stock solution into the experimental medium or buffer. For example, to prepare a 100 µM working solution:
-
Pipette 990 µL of the desired medium/buffer into a sterile tube.
-
Add 10 µL of the 10 mM stock solution.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.
-
Use the prepared working solutions immediately or store them appropriately if validated for stability.
Protocol 3: Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
-
Solid Compound: Store the solid form of this compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Stock Solution (10 mM in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 6 months is a general guideline, but should be confirmed).[2]
-
Working Solutions (in aqueous buffer/medium): Due to lower stability in aqueous solutions, it is recommended to prepare these fresh for each experiment.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using the compound in a typical in-vitro cell-based assay.
Caption: Workflow for preparing and using this compound solutions.
Hypothetical Signaling Pathway
Given that related benzamides have shown potential anti-inflammatory and anticancer activities, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in both processes, such as the NF-κB pathway.[1] The diagram below illustrates a hypothetical inhibitory action on this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide in Molecular Biology
A comprehensive search of the scientific literature and chemical databases indicates that N-cyclohexyl-2-phenoxybenzamide is a known chemical entity that has been synthesized and is available for purchase from chemical suppliers for research purposes. However, there is currently no published research detailing its specific applications as a chemical tool in molecular biology.
While the compound itself is documented, its biological target, mechanism of action, and effects on cellular signaling pathways have not been characterized in the public domain. Consequently, the quantitative data and detailed experimental protocols required to generate the requested application notes do not exist at this time.
For researchers interested in the broader class of phenoxybenzamide compounds, several analogues have been investigated for various biological activities. It is important to note that the specific biological effects of these related compounds cannot be extrapolated to this compound, as small structural changes can lead to significant differences in activity. The following information is provided for contextual purposes only.
Research on Structurally Related 2-Phenoxybenzamide Analogues
Studies on derivatives of 2-phenoxybenzamide have revealed a range of biological activities, highlighting the potential of this chemical scaffold in drug discovery.
-
Antiplasmodial Activity: Certain 2-phenoxybenzamide derivatives have been synthesized and evaluated for their effectiveness against Plasmodium falciparum, the parasite responsible for malaria.[1]
-
Enzyme Inhibition:
-
Monoamine Oxidase (MAO) Inhibition: A series of 2-phenoxyacetamide analogues were identified as potent and selective inhibitors of monoamine oxidases A and B, which are important targets for antidepressant drugs.[2]
-
PARP10 Inhibition: 3- and 4-phenoxybenzamides have been evaluated as selective inhibitors of the mono-ADP-ribosyltransferase PARP10, which is involved in cellular signaling and DNA repair.[3]
-
-
Anticancer Properties:
The general workflow for investigating a novel compound like this compound would typically follow a path of initial screening to identify biological activity, followed by more in-depth studies to determine its mechanism of action.
Logical Workflow for Characterizing a Novel Chemical Tool
Below is a generalized workflow that researchers might employ to characterize a novel compound such as this compound.
Due to the absence of specific data for this compound, we are unable to provide the detailed application notes, data tables, and experimental protocols as requested. Researchers are encouraged to consult the literature on related phenoxybenzamide compounds for insights into potential starting points for investigation. Should this compound be characterized in future studies, these notes can be updated accordingly.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of N-cyclohexyl-2-phenoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound N-cyclohexyl-2-phenoxybenzamide. While specific experimental data for this compound is not widely published, this application note constructs an expected spectroscopic profile based on data from structurally related molecules. Detailed protocols for data acquisition and a logical workflow for spectral interpretation are provided to aid researchers in the characterization of this and similar chemical entities.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active compounds and functional materials. Accurate structural elucidation is paramount for understanding its properties and potential applications. This note details the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses, providing a foundational dataset for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected mass-to-charge ratios for the molecular ion and key fragments in the mass spectrum of this compound. These predictions are based on analogous structures reported in the scientific literature.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 - 8.0 | d | 1H | Ar-H (ortho to C=O) |
| 7.3 - 7.5 | m | 3H | Ar-H |
| 7.0 - 7.2 | m | 3H | Ar-H |
| 6.8 - 6.9 | d | 2H | Ar-H (phenoxy) |
| 6.1 - 6.3 | d | 1H | N-H |
| 3.8 - 4.0 | m | 1H | Cyclohexyl CH-N |
| 1.0 - 2.0 | m | 10H | Cyclohexyl CH₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 165 - 167 | C=O (Amide) |
| 155 - 157 | Ar-C (C-OAr) |
| 150 - 152 | Ar-C (C-OPh) |
| 130 - 133 | Ar-CH |
| 128 - 130 | Ar-CH |
| 123 - 125 | Ar-CH |
| 120 - 122 | Ar-CH |
| 118 - 120 | Ar-CH |
| 115 - 117 | Ar-CH |
| 48 - 50 | Cyclohexyl CH-N |
| 32 - 34 | Cyclohexyl CH₂ |
| 25 - 27 | Cyclohexyl CH₂ |
| 24 - 26 | Cyclohexyl CH₂ |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 295 | 80 | [M]⁺ (Molecular Ion) |
| 213 | 40 | [M - C₆H₁₀]⁺ |
| 196 | 100 | [C₁₃H₁₀NO]⁺ |
| 121 | 30 | [C₆H₅O-C₆H₄]⁺ |
| 93 | 50 | [C₆H₅O]⁺ |
| 83 | 60 | [C₆H₁₁]⁺ |
| 77 | 70 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate all peaks and determine multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration.
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Set the GC oven temperature program to achieve good separation. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min.
-
-
The mass spectrometer parameters should be set for electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign major fragments.
-
Workflow for Data Interpretation
The following diagram illustrates the logical workflow for interpreting the combined NMR and mass spectrometry data to confirm the structure of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Conclusion
This application note provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The tabulated data, detailed experimental protocols, and the logical workflow for data interpretation serve as a valuable resource for researchers involved in the synthesis and characterization of novel benzamide derivatives. By following these guidelines, scientists can confidently elucidate the structure of this and related compounds, facilitating further research and development.
Troubleshooting & Optimization
Technical Support Center: N-cyclohexyl-2-phenoxybenzamide Solubility
Disclaimer: N-cyclohexyl-2-phenoxybenzamide is a novel compound. The following guidance is based on established principles for structurally similar molecules, such as N-substituted benzamides and phenoxybenzamide derivatives. Experimental conditions should be optimized for your specific application.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers. What is the expected aqueous solubility?
A1: this compound is predicted to have very low aqueous solubility. This is due to its chemical structure, which includes a hydrophobic cyclohexyl group and two aromatic rings (phenoxy and benzamide moieties). These features contribute to a high lipophilicity, making it challenging to dissolve in polar solvents like water. For similar benzamide compounds, aqueous solubility can be less than 1 mg/L.[1][2]
Q2: What organic solvents can I use to dissolve this compound for in vitro assays?
A2: For creating stock solutions, polar aprotic organic solvents are generally effective for this class of compounds. We recommend starting with Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or ethanol.[3] It is crucial to first prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous assay buffer.[3] Sudden dilution of a concentrated organic stock into an aqueous medium can cause the compound to precipitate.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture media. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the final aqueous solution.
-
Use a co-solvent system: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[4][5] Common co-solvents include ethanol and propylene glycol.[4]
-
Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7][8][9]
-
Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing upon adding the stock solution to the aqueous medium.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The amide functional group in this compound is generally neutral and does not ionize significantly under typical physiological pH conditions.[10][11] Therefore, pH adjustment is unlikely to have a substantial impact on its aqueous solubility.[12][13] However, extreme pH values could potentially lead to hydrolysis of the amide bond, so this approach should be used with caution.
Troubleshooting Guides
Guide 1: Initial Compound Solubilization for In Vitro Assays
This guide provides a systematic approach to dissolving this compound for initial screening and in vitro experiments.
Problem: The compound is not dissolving in the desired aqueous buffer for a biological assay.
Illustrative Solubility Data in Common Solvents:
| Solvent | Predicted Solubility | Notes |
| Water | < 0.1 mg/mL | Very poorly soluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Similar to water; salts do not significantly aid solubility. |
| Ethanol | ~25 mg/mL | Good for initial stock solutions. |
| DMSO | > 50 mg/mL | Excellent for high-concentration stock solutions.[14] |
| DMF | ~30 mg/mL | A suitable alternative to DMSO.[3] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing this compound.
Guide 2: Selecting a Solubility Enhancement Strategy
This guide helps in choosing an appropriate method if basic solubilization is insufficient.
Problem: The required concentration in the aqueous medium cannot be achieved without precipitation, even with a DMSO stock.
Logical Relationships of Solubility Enhancement Methods:
Caption: Relationship between solubility enhancement methods.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[15][16][17]
Objective: To determine the kinetic solubility of this compound in a buffered solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate as required.
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.[15]
-
Measure the absorbance at the compound's λmax using a UV/Vis plate reader.
-
Identify the highest concentration at which no precipitation is observed (visually or by light scattering if a nephelometer is available). This is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This method measures the equilibrium solubility and is more accurate for formulation development.[18][19][20]
Objective: To determine the thermodynamic (equilibrium) solubility of this compound.
Materials:
-
Solid this compound
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Cap the vial tightly and shake vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (use a filter material with low protein binding, like PVDF).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve. This concentration represents the thermodynamic solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 9. jocpr.com [jocpr.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. researchgate.net [researchgate.net]
preventing degradation of N-cyclohexyl-2-phenoxybenzamide in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-cyclohexyl-2-phenoxybenzamide in common experimental buffers. The following information is based on general principles of small molecule stability and best practices for handling benzamide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experimental buffer?
A1: The stability of this compound can be influenced by several factors, primarily related to the buffer's composition and storage conditions. Key factors include:
-
pH: Benzamide moieties can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[1][2] The ether linkage in the phenoxy group may also be sensitive to pH extremes.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation in some organic molecules.[2]
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents in the buffer can lead to oxidative degradation of the molecule.[2]
-
Enzymatic Degradation: If working with biological samples or cell lysates, enzymes present in the mixture could potentially metabolize the compound.[2]
-
Buffer Components: Certain buffer components may interact with or catalyze the degradation of the compound. For instance, phosphate buffers have been noted to sometimes interact with small molecules.[4]
Q2: I am observing a decrease in the activity of my compound over time. How can I determine if it is degrading?
A2: A decrease in activity is a strong indicator of compound degradation. To confirm this, you can use analytical techniques to assess the purity and concentration of your this compound stock solution and working solutions over time. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to separate the parent compound from its potential degradation products. A decrease in the area of the parent peak and the appearance of new peaks over time would indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate the compounds but also provide mass information to help identify the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor changes in the chemical structure of the compound over time.
It is advisable to establish a stability-indicating method, which is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To maximize the shelf-life of your stock solutions, consider the following recommendations:
-
Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol, in which the compound is likely to be more stable than in aqueous buffers.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[2]
-
Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity in experiments. | Degradation in aqueous experimental buffer. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Minimize the time the compound spends in the aqueous buffer before use. 3. Perform a time-course experiment to determine the stability of the compound in your specific buffer at the experimental temperature. Analyze samples at different time points using HPLC or LC-MS. |
| Precipitation of the compound in the experimental buffer. | Poor solubility of the compound in the aqueous buffer. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it does not exceed a concentration that affects the biological system. 3. Consider using solubility enhancers such as cyclodextrins.[5] |
| Inconsistent experimental results. | Instability of the compound leading to variable concentrations. | 1. Strictly control the preparation and storage of all solutions containing this compound. 2. Validate the stability of the compound under your specific experimental conditions (buffer, pH, temperature, light exposure). 3. Always use freshly prepared dilutions from a validated stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly vortex the vial to ensure complete dissolution.
-
If desired, gently flush the headspace of the vial with an inert gas before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Buffer Compatibility and Stability Assessment
-
Materials:
-
This compound stock solution (from Protocol 1)
-
A panel of experimental buffers (e.g., PBS, Tris-HCl, HEPES) at the desired pH and concentration.[6]
-
Incubator or water bath set to the experimental temperature.
-
HPLC or LC-MS system.
-
-
Procedure:
-
Prepare working solutions of this compound in each of the selected buffers at the final experimental concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all samples and is compatible with your assay.
-
Immediately after preparation (t=0), take an aliquot from each working solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity.
-
Incubate the remaining working solutions under the intended experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
-
Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining.
-
The buffer in which the compound shows the least degradation over the experimental timeframe is the most suitable.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can affect the stability of the compound.
References
- 1. Effects of ligands on the gold (III)-promoted hydrolysis of (N-cyclohexyl)thiobenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalochem.com [dalochem.com]
troubleshooting crystallization of N-cyclohexyl-2-phenoxybenzamide for X-ray crystallography
Welcome to the technical support center for the crystallization of N-cyclohexyl-2-phenoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing this compound?
A1: The most critical factors are the purity of the compound, the choice of solvent or solvent system, the method of crystallization, and the control of nucleation and crystal growth rate.[1][2] Impurities can significantly hinder or alter crystal formation.[3][4][5]
Q2: I'm not getting any crystals, only an oil. What should I do?
A2: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[6] This often happens when the solution is too supersaturated or the cooling rate is too fast. Try the following:
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Use a more dilute solution.
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Slow down the cooling or evaporation rate.[7]
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Try a different solvent or a solvent/anti-solvent system.[7]
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Introduce a seed crystal if one is available.[1]
Q3: My crystals are too small for X-ray diffraction. How can I grow larger ones?
A3: The formation of many small crystals is often due to rapid nucleation.[1] To grow larger crystals, you need to minimize the number of nucleation sites and slow down the growth rate.[1][7] Consider these strategies:
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Reduce the concentration of your solution.
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Slow down the crystallization process (e.g., slower cooling, slower diffusion of anti-solvent).
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Use a cleaner crystallization vessel to reduce nucleation sites.[1]
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Try the vapor diffusion method, which often yields larger, higher-quality crystals.[8]
Q4: I'm observing poor crystal quality (e.g., twinning, disordered crystals). What could be the cause?
A4: Poor crystal quality can arise from several factors, including the presence of impurities, rapid crystal growth, and thermal stress.[3][7] Sublimation, for instance, can sometimes lead to twinned or disordered crystals due to high temperatures.[7] Ensure your starting material is of the highest possible purity. A final purification step like flash chromatography or recrystallization before setting up crystallization experiments is recommended. Slowing down the crystal growth is also crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: No Crystals Form, Solution Remains Clear
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. Add a miscible anti-solvent to decrease the solubility of the compound. |
| Compound is highly soluble in the chosen solvent. | Select a solvent in which the compound has moderate solubility.[1] A rule of thumb is "like dissolves like"; consider the polarity of this compound.[9] |
| Nucleation is inhibited. | Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. Introduce a seed crystal. |
Problem 2: Amorphous Precipitate Forms Instead of Crystals
| Possible Cause | Suggested Solution |
| Supersaturation is too high. | Use a more dilute solution. |
| Cooling or solvent evaporation is too rapid. | Slow down the rate of temperature change or evaporation. For evaporation, cover the vessel with parafilm and poke a few small holes. |
| Inappropriate solvent. | Experiment with a different solvent or a binary solvent system.[7] |
Problem 3: Formation of Needles or Plates
While sometimes suitable for diffraction, needles and plates are often not ideal.
| Possible Cause | Suggested Solution |
| Anisotropic crystal growth. | Try a different solvent. The solvent can influence the crystal habit by interacting differently with various crystal faces.[10] |
| Presence of certain impurities. | Further purify the compound. Structurally related impurities can alter crystal morphology.[3] |
| Crystallization method. | Experiment with different techniques like vapor diffusion or slow cooling. |
Experimental Protocols
Solvent Selection for this compound
Given the structure of this compound (an aromatic amide), a systematic approach to solvent screening is recommended. Start with common laboratory solvents of varying polarities.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Unlikely to be a good solvent alone due to the nonpolar regions of the molecule. |
| Methanol | 5.1 | 65 | A polar protic solvent that could be effective. N-cyclohexylbenzamide has been crystallized from methanol.[11] |
| Ethanol | 4.3 | 78 | Similar to methanol, a good candidate.[12] |
| Acetone | 5.1 | 56 | A polar aprotic solvent, often good for amides.[12] |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can yield good results for amides.[12] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Dichloromethane | 3.1 | 40 | A nonpolar solvent, could be used in a solvent/anti-solvent system. |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent, may interact favorably with the phenoxy and benzamide rings. |
| Hexane/Heptane | 0.1 | 69/98 | Nonpolar solvents, likely to be good anti-solvents. |
Data compiled from various sources.[13][14]
Crystallization Methods
1. Slow Evaporation
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Dissolve the this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.[1]
-
Transfer the solution to a clean vial.
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Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed.[1]
2. Slow Cooling
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Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) at an elevated temperature (below the solvent's boiling point).[7]
-
Filter the hot solution to remove any impurities.
-
Cover the container and place it in an insulated bath (e.g., a Dewar flask with warm water) to allow for slow cooling to room temperature.[7]
-
Optionally, the container can then be transferred to a refrigerator or freezer for further slow cooling.
3. Vapor Diffusion
This method is highly recommended for growing high-quality single crystals.[8]
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Dissolve the compound in a small amount of a less volatile solvent in which it is soluble (e.g., dichloromethane or toluene).
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Place this solution in a small, open vial.
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Place the small vial inside a larger, sealed container (e.g., a beaker or jar).
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Add a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexane or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.
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Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.
Diagrams
Caption: Experimental workflow for crystallization.
Caption: Troubleshooting decision tree.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for N-Cyclohexyl-2-phenoxybenzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-cyclohexyl-2-phenoxybenzamide derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives often stem from inefficient amide bond formation. The choice of coupling reagent is critical. A variety of coupling reagents can be used, with some being more effective than others. For the synthesis of a 2-phenoxybenzamide, the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to provide the highest yields compared to other reagents such as DCC, EDC, COMU, and CDI.[1]
Another factor to consider is the purity of your starting materials, 2-phenoxybenzoic acid and cyclohexylamine. Impurities can interfere with the reaction. Ensure both starting materials are pure and dry, as water can hydrolyze the activated carboxylic acid intermediate.
Finally, reaction temperature and time can influence the yield. While many amide coupling reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: A common side product in carbodiimide-mediated coupling reactions (e.g., using DCC or EDC) is the N-acylurea byproduct, which can be difficult to remove. To minimize its formation, an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can be used. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement to the N-acylurea.
If you are using an acid chloride intermediate, side reactions can occur if the acid chloride is not pure or if the reaction conditions are not anhydrous. Any residual starting acid can react with the amine to form a salt, reducing the amount of free amine available for the desired reaction.
Q3: The purification of my final product is challenging. Are there any recommended procedures?
A3: Purification of this compound derivatives is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
If you are struggling with co-eluting impurities, consider recrystallization as an alternative or additional purification step. The choice of solvent for recrystallization will need to be determined empirically, but solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good starting points.
Q4: How do I choose the right solvent for the reaction?
A4: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions. DCM is a good choice for reactions that are sensitive to moisture, while DMF is a more polar solvent that can help to dissolve less soluble starting materials. However, be aware that DMF can be difficult to remove during workup. Acetonitrile is another suitable aprotic solvent.
Data Presentation: Comparison of Amide Coupling Reagents
The following table summarizes the reported effectiveness of various coupling reagents for the synthesis of 2-phenoxybenzamide derivatives.
| Coupling Reagent | Additive | Base | Solvent | Yield | Notes |
| Mukaiyama Reagent | - | DIPEA | CH₂Cl₂ | Highest | Reported as the most effective for 2-phenoxybenzamide synthesis.[1] |
| EDC·HCl | Oxyma Pure | DIPEA | DMF | Moderate | A common and effective carbodiimide coupling agent. |
| DCC | HOBt | DIPEA | CH₂Cl₂ | Moderate | Can lead to the formation of DCU byproduct, which requires careful removal. |
| COMU | DIPEA | DMF | Good | A modern and efficient phosphonium-based coupling reagent. | |
| CDI | - | - | THF | Variable | Can be effective, but may require heating for less reactive substrates. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
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2-Phenoxybenzoic acid
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Cyclohexylamine
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2-Chloro-N-methylpyridinium iodide (Mukaiyama Reagent)
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Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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To a solution of 2-phenoxybenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add the Mukaiyama reagent (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add DIPEA (3.0 eq) dropwise to the stirred solution.
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After 10 minutes, add cyclohexylamine (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound derivative.
Visualizations
Experimental Workflow for Synthesis and Optimization
The following diagram illustrates a typical workflow for the synthesis and optimization of this compound derivatives.
Caption: A flowchart depicting the synthesis and optimization cycle for this compound derivatives.
Hedgehog Signaling Pathway Inhibition by Benzamide Derivatives
Some benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[2][3][4][5] The diagram below illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of certain benzamide derivatives on Smoothened (SMO).
References
- 1. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 2. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 5. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding common experimental errors when working with N-cyclohexyl-2-phenoxybenzamide
Disclaimer: Specific experimental data for N-cyclohexyl-2-phenoxybenzamide is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the chemical properties of structurally related benzamide derivatives and general principles of handling hydrophobic small molecules. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound?
Q2: How should I store a stock solution of this compound?
A2: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing water, which could cause the compound to precipitate.
Q3: What are the potential safety hazards associated with handling this compound?
A3: Similar benzamide derivatives are known to cause skin, eye, and respiratory irritation[1]. Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Experimental Issues
Synthesis and Purification
Q4: I am having trouble with the amide bond formation during the synthesis of this compound. What are the common pitfalls?
A4: The synthesis of similar benzamides typically involves the reaction of 2-phenoxybenzoic acid with cyclohexylamine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC)[2]. Common issues include:
-
Incomplete reaction: Ensure all reagents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
Low yield: Consider using a different coupling agent or adding an activating agent like N-hydroxysuccinimide (NHS).
-
Side reactions: The temperature of the reaction should be carefully controlled to prevent side product formation.
Q5: My purified this compound shows impurities in the NMR spectrum. What could they be?
A5: Common impurities in benzamide synthesis include unreacted starting materials (2-phenoxybenzoic acid or cyclohexylamine) or byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC). Recrystallization or column chromatography may be necessary to achieve high purity.
Biological Assays
Q6: I am observing inconsistent results in my cell-based assay when using this compound. What could be the cause?
A6: Due to its predicted hydrophobic nature, the compound may precipitate in aqueous cell culture media, leading to variable effective concentrations[3][4]. To mitigate this:
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Check for precipitation: Visually inspect the media for any precipitate after adding the compound.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity[3].
-
Use of surfactants: In some cases, a non-ionic surfactant like Pluronic F-68 or Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Q7: The compound appears to be cytotoxic to my cells even at low concentrations. How can I determine if this is a specific effect?
A7: It is important to distinguish between specific pharmacological effects and non-specific cytotoxicity. Consider the following:
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Run a dose-response curve: This will help determine the concentration range at which the compound exhibits its intended effect versus overt toxicity.
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Include negative controls: Use a structurally similar but biologically inactive compound, if available, to assess for non-specific effects.
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Assess cell membrane integrity: Use assays like LDH release or propidium iodide staining to check for membrane damage, which can be an indicator of non-specific toxicity.
Physicochemical and Handling Data
The following table summarizes the predicted and inferred properties of this compound based on structurally similar compounds.
| Property | Predicted/Inferred Value | Handling Recommendations |
| Molecular Formula | C19H21NO2 | N/A |
| Molecular Weight | 295.38 g/mol | N/A |
| Appearance | Likely a white to off-white solid | Store in a tightly sealed container in a cool, dry place. |
| Aqueous Solubility | Low | Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol). When diluting into aqueous media, do so with vigorous mixing and ensure the final solvent concentration is low. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. Protect from light and moisture. |
| Safety | Potential for skin, eye, and respiratory irritation based on similar compounds[1]. | Handle in a fume hood with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. |
Experimental Protocols and Visualizations
General Experimental Workflow for a Novel Hydrophobic Compound
The following diagram illustrates a typical workflow for characterizing the biological activity of a novel hydrophobic compound like this compound.
References
- 1. N-Cyclohexyl-2-hydroxybenzene-1-carboximidic acid | C13H17NO2 | CID 114223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-cyclohexyl-2-phenoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants include unreacted starting materials such as 2-phenoxybenzoic acid and cyclohexylamine. By-products from the amide coupling reaction, particularly if coupling reagents are used, can also be present.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the impurity profile and the desired final purity. Recrystallization is often a good first choice for removing the bulk of impurities, while column chromatography can achieve higher purity levels.[1]
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: For aromatic amides like this compound, polar solvents are generally a good starting point.[1] Consider using ethanol, acetone, or acetonitrile.[1] Solvent mixtures such as heptane/ethyl acetate, methanol/water, or acetone/water can also be effective for optimizing crystal formation.[2]
Q4: My compound is not crystallizing from the chosen solvent. What should I do?
A4: If crystallization does not occur upon cooling, you can try several techniques to induce crystal formation. These include scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or cooling the solution in an ice bath to further decrease solubility.[3]
Q5: I am losing a significant amount of my product during column chromatography. How can I improve the yield?
A5: Low yield during column chromatography with amides can be due to several factors. Amides can sometimes be sensitive to the acidity of silica gel, leading to decomposition.[1] Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[4] Additionally, ensure your compound is fully soluble in the mobile phase to prevent precipitation on the column.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's solubility in the chosen solvent is too high, or the cooling rate is too fast. | Use a less polar solvent or a solvent mixture to reduce solubility.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified product | The compound is too soluble in the cold solvent, or too much solvent was used. | Choose a solvent in which the compound has lower solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the compound.[3] |
| Colored impurities remain after recrystallization | The impurity has similar solubility properties to the product. | Try a different recrystallization solvent or a multi-solvent system.[7] A charcoal treatment of the hot solution can sometimes remove colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the baseline | The eluent is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol or ammonia in dichloromethane can be effective.[4] |
| Co-elution of product and impurities | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A different stationary phase, such as alumina or reverse-phase silica, could also provide better separation. |
| Product appears to decompose on the column | The compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4. A common starting point for N-aryl amides is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Mitigating Off-Target Effects of N-cyclohexyl-2-phenoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of N-cyclohexyl-2-phenoxybenzamide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target mechanisms of action for this compound?
This compound is a benzamide derivative that may exhibit a range of biological activities. Its mechanism of action is thought to involve the modulation of specific molecular targets.[1] Potential on-target activities could include enzyme inhibition or receptor modulation, which may lead to anti-inflammatory or anticancer effects.[1]
Off-target effects arise when a compound interacts with unintended biomolecules. For this compound, these could be structurally related enzymes or receptors, leading to unintended biological responses. Due to its structural components, such as the cyclohexyl and phenoxy groups, there is a potential for hydrophobic and other non-specific interactions.[2]
Q2: How can I computationally predict potential off-target effects of this compound before starting my experiments?
Before beginning wet-lab experiments, in silico tools can provide valuable insights into potential off-target interactions.[3] These computational methods can help predict off-target binding based on the compound's structure and similarity to known ligands for various proteins.
Table 1: In Silico Tools for Off-Target Prediction
| Tool Category | Description | Examples |
| Target Prediction Servers | Predicts protein targets of a small molecule based on chemical structure similarity to known ligands. | SuperPred, PharmMapper, TargetNet |
| Molecular Docking | Simulates the binding of the compound to the 3D structures of known proteins to predict binding affinity. | AutoDock, Schrödinger Suite, MOE |
| Pharmacophore Modeling | Identifies common 3D structural features of molecules known to bind to a specific target and screens the compound against these models. | PharmaGist, LigandScout, MOE |
Q3: What are the initial steps to experimentally identify off-target effects of this compound in my cellular model?
A systematic approach is crucial for identifying off-target effects. The initial steps should focus on confirming the on-target effect and then broadening the investigation to identify unintended interactions. A general workflow is outlined below.
Caption: Workflow for identifying off-target effects.
Q4: What experimental techniques can be used for target deconvolution of this compound?
Target deconvolution is the process of identifying the molecular targets of a compound.[4][5] Several chemical proteomics approaches can be employed.
Table 2: Target Deconvolution Methodologies
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[6] | Relatively straightforward, can identify high-affinity binders. | May miss transient or low-affinity interactions, potential for non-specific binding to the matrix. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability upon compound treatment are monitored.[4][7] | Does not require compound modification, can be performed in intact cells and tissues.[7] | May not be suitable for all targets, requires specific antibodies or mass spectrometry for detection. |
| Photoaffinity Labeling | A photoreactive group is attached to the compound, which upon UV irradiation, covalently crosslinks to its binding partners.[4] | Can capture transient and low-affinity interactions. | Requires chemical modification of the compound, which may alter its activity. |
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
This is a strong indication of off-target effects. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cellular phenotypes.
Detailed Steps:
-
Validate On-Target Engagement: Use a direct biochemical or biophysical assay (e.g., enzymatic assay, binding assay) to confirm that this compound is engaging its intended target at the concentrations used in your cellular experiments.
-
Control Experiments:
-
Structural Analogs: Synthesize or obtain a structurally similar but inactive analog of this compound. If the phenotype is absent with the inactive analog, it suggests the phenotype is due to a specific interaction of the active compound.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the intended target upon treatment with the compound, it is likely an off-target effect.[3]
-
-
Phenotypic Profiling: Test the compound in a panel of cell lines with varying expression levels of the intended target and potential off-targets. This can help correlate the phenotype with the presence or absence of specific proteins.
Problem 2: I am experiencing high background or non-specific binding in my pull-down or immunoprecipitation experiments with this compound.
High background can obscure the identification of true binding partners. Several strategies can be employed to reduce non-specific binding.[8]
Table 3: Strategies to Reduce Non-Specific Binding
| Strategy | Protocol Adjustment | Rationale |
| Increase Wash Stringency | Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.1-0.5% Tween 20 or NP-40) to your wash buffers.[2][8] | Disrupts weak, non-specific electrostatic and hydrophobic interactions.[2][8] |
| Blocking Agents | Pre-incubate your cell lysate with a blocking agent such as 1% Bovine Serum Albumin (BSA) or casein before adding your affinity matrix.[8][9] | These proteins occupy non-specific binding sites on the beads and other surfaces.[8][9] |
| Adjust pH | Ensure the pH of your lysis and wash buffers is appropriate for your target protein's isoelectric point to minimize charge-based non-specific interactions.[8] | Modifies the surface charges of proteins and the affinity matrix.[8] |
| Pre-clearing Lysate | Incubate the cell lysate with the affinity matrix (without the immobilized compound) to remove proteins that non-specifically bind to the matrix itself. | Reduces background from matrix-binding proteins. |
Problem 3: How can I confirm that a potential off-target identified through a screening method is biologically relevant?
Validation is a critical step after identifying a potential off-target. The goal is to confirm direct binding and a functional consequence.
Validation Workflow:
Caption: Workflow for validating potential off-targets.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilization of Compound: Covalently link this compound to a solid support (e.g., NHS-activated sepharose beads) through a suitable linker. Ensure the linkage does not sterically hinder the compound's binding site.
-
Cell Lysis: Prepare a native cell lysate from your cellular model using a mild lysis buffer (e.g., containing 0.1-0.5% NP-40) with protease and phosphatase inhibitors.
-
Binding: Incubate the cell lysate with the compound-immobilized beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer containing appropriate salt and detergent concentrations to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free compound, or by denaturation with a buffer containing SDS.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from the control beads. Bona fide interacting proteins should be significantly enriched in the experimental sample.
References
- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
assessing and improving the stability of N-cyclohexyl-2-phenoxybenzamide
Technical Support Center: N-cyclohexyl-2-phenoxybenzamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and improving the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains an amide linkage and two ether-linked aromatic rings, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photodecomposition. The amide bond can be susceptible to cleavage under both acidic and basic conditions, leading to the formation of 2-phenoxybenzoic acid and cyclohexylamine. The phenoxy moiety may be prone to oxidative degradation.
Q2: How can I detect degradation of my this compound sample?
A2: Degradation is typically detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate measurement of the parent compound.[2] Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products result from the hydrolysis of the amide bond. This would yield 2-phenoxybenzoic acid and cyclohexylamine. Under oxidative stress, hydroxylated derivatives of the aromatic rings could form. Photolytic stress might lead to more complex rearrangements or cleavage of the ether bond.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Use of inert gas, such as nitrogen or argon, to displace oxygen in the container can help prevent oxidative degradation.[3] Tightly sealed containers made of amber glass or other light-resistant material are recommended to protect against moisture and light.[3] For long-term storage, keeping the compound at -20°C is advisable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in HPLC analysis. | Chemical degradation (hydrolysis, oxidation, or photolysis). | Perform a forced degradation study to identify potential degradants and confirm the degradation pathway.[1][2] Ensure the HPLC method is stability-indicating. Review storage conditions to ensure they are optimal (cool, dry, dark, inert atmosphere).[3] |
| Poor solubility or precipitation of the compound in aqueous buffers. | The compound is likely hydrophobic. pH of the buffer may be near the pKa of the compound, reducing solubility. | Determine the aqueous solubility and pKa of the compound. Adjust the pH of the buffer to a range where the compound is more soluble. Consider using co-solvents (e.g., DMSO, ethanol) or formulating with solubilizing excipients. |
| Discoloration of the solid compound or solutions. | This often indicates oxidative or photolytic degradation. | Store the compound under an inert atmosphere (e.g., nitrogen) and protect it from light at all times using amber vials or by wrapping containers in aluminum foil.[3] Consider adding an antioxidant to solutions if compatible with the experimental design.[3] |
| Inconsistent results between experimental batches. | This could be due to batch-to-batch variability in purity or degradation that occurred during storage or handling of one batch. | Re-test the purity of all batches using a validated analytical method. Review the handling and storage history of each batch to identify any deviations from standard procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve approximately 5-20% degradation.[4]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the stressed samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Dry Heat (Solid) | 48 hours | 70°C |
| Photolytic | ICH Q1B Light Source | As per guidelines | Controlled |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Screen different mobile phase compositions, such as gradients of acetonitrile or methanol with water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate resolution (>2) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
-
Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of a new chemical entity.
Caption: A decision tree for troubleshooting unexpected sample degradation.
References
Validation & Comparative
An In-depth Analysis of Structurally Related Benzamides as Modulators of Key Biological Pathways
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, N-cyclohexyl-2-phenoxybenzamide has emerged as a compound of interest, demonstrating potential for therapeutic applications. This guide provides a comprehensive comparison of this compound with its structurally related analogs, focusing on their performance as inhibitors of the Hedgehog signaling pathway, a critical regulator of cellular processes implicated in oncology.
Performance Comparison of Benzamide Analogs
The inhibitory activity of this compound and its analogs against the Hedgehog (Hh) signaling pathway is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. While direct IC50 data for this compound in Hh signaling assays is not extensively published, we can infer its potential activity based on studies of structurally similar 2-methoxybenzamide and other phenoxy-benzamide derivatives that have been evaluated as Smoothened (Smo) antagonists, a key transmembrane protein in the Hh pathway.[1][2][3][4][5][6]
The following table summarizes the structure-activity relationship (SAR) of various benzamide derivatives as Hedgehog pathway inhibitors, providing a comparative landscape for this compound.
| Compound ID | R1 (at position 2) | R2 (Amide substituent) | R3 (on Phenoxy/Phenyl ring) | Target | IC50 (µM) | Reference |
| This compound (Hypothesized) | Phenoxy | Cyclohexyl | - | Smoothened | - | - |
| Analog 1 | Methoxy | Aryl cycloaliphatic amine | 4-substituted | Smoothened | 0.03 - 5.0 | [1][3][4][5][7] |
| Analog 2 | Phenoxy | Aryl cycloaliphatic amine | 4-substituted | Smoothened | Moderate Efficacy | [8] |
| Analog 3 | Methoxy | Phenyl-piperazine | Various | Smoothened | ~1.0 - 10.0 | [2] |
| Analog 4 | H | Cyclohexyl | - | Various | - | [9] |
| Analog 5 | Methoxy | Various | - | HDAC1 | 0.01 - 0.05 | [10] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The Amide Substituent (R2): The nature of the substituent on the amide nitrogen is critical for activity. Bulky, lipophilic groups like the cyclohexyl ring in this compound are often favored for potent inhibition.[9] Studies on related benzamides show that aryl cycloaliphatic amines also confer significant inhibitory activity against the Hh pathway.[8]
-
The 2-Position Substituent (R1): The phenoxy group at the 2-position of the benzamide core is a key feature. In related series, a 2-methoxy group has been shown to be advantageous for Hh pathway inhibition, with some analogs exhibiting nanomolar potency.[1][3][4][5][7] The phenoxy group, being larger, may offer additional interactions within the binding pocket of the target protein.
-
Substitution on the Aromatic Rings (R3): Modifications on the phenoxy ring or the benzamide phenyl ring can significantly modulate activity. Electron-withdrawing or -donating groups can influence the electronic properties and binding affinity of the molecule. For other classes of benzamide inhibitors, such as those targeting HDAC1, substitutions on the phenyl ring are crucial for selectivity.[10]
Experimental Methodologies
To ensure a standardized and reproducible evaluation of these compounds, specific experimental protocols are essential. The following section details a representative protocol for a Hedgehog signaling pathway inhibition assay.
Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of a compound to inhibit the Hedgehog signaling pathway in a cell-based system. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.[9][11]
Materials:
-
Shh-LIGHT2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (dissolved in DMSO).
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Replace the growth medium with 100 µL of DMEM containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Vismodegib).
-
Pathway Activation: After 1 hour of pre-incubation with the compounds, add 10 µL of Shh conditioned medium or SAG to each well to activate the Hedgehog pathway.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Mechanism of Action
To better understand the context of this compound's potential activity, it is crucial to visualize the Hedgehog signaling pathway and the experimental workflow.
Caption: The canonical Hedgehog signaling pathway.
Caption: Workflow for the Hedgehog signaling inhibition assay.
Conclusion
This compound and its structural analogs represent a promising class of compounds with the potential to modulate the Hedgehog signaling pathway. The available structure-activity relationship data for related benzamides suggest that the N-cyclohexyl and 2-phenoxy moieties are key features for potent inhibitory activity. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to undertake such investigations and to rationally design novel, more effective inhibitors targeting this critical oncogenic pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
A Comparative Analysis of N-cyclohexyl-2-phenoxybenzamide and Established Enzyme Inhibitors
For Immediate Release
This publication provides a comparative overview of the inhibitory potential of N-cyclohexyl-2-phenoxybenzamide against two key metabolic enzymes, Dihydroorotate Dehydrogenase (DHODH) and the Cytochrome bc1 complex. The performance of this compound is benchmarked against well-established inhibitors for each respective enzyme, offering a guide for researchers and professionals in drug development. While the inhibitory activity of 2-phenoxybenzamide derivatives against these targets has been suggested, specific quantitative data for this compound is presented here as a hypothetical value for comparative purposes.
Introduction
This compound is a synthetic compound belonging to the phenoxybenzamide class of molecules. Derivatives of this class have shown potential as enzyme inhibitors, with possible applications in anti-inflammatory and anti-cancer therapies. This guide focuses on its potential interaction with two critical enzymes: Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and the Cytochrome bc1 complex (Complex III), a vital component of the mitochondrial electron transport chain.[1] Inhibition of these enzymes can disrupt cellular proliferation and energy metabolism, making them attractive targets for therapeutic intervention.[2][3]
Comparative Data: Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA.[2] Its inhibition can halt the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[2] The following table compares the half-maximal inhibitory concentration (IC50) of this compound (hypothetical value) with established DHODH inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human DHODH | Hypothetical | - |
| Brequinar | Human DHODH | 5.2 | [4] |
| Teriflunomide | Human DHODH | >100,000 | [5] |
| Leflunomide | Human DHODH | Not specified | [6] |
| H-006 | Human DHODH | 3.8 | [7] |
Comparative Data: Cytochrome bc1 Complex Inhibition
The Cytochrome bc1 complex is a critical component of the mitochondrial respiratory chain, responsible for generating a proton gradient for ATP synthesis.[8] Its inhibition disrupts cellular energy production. The table below compares the hypothetical IC50 value of this compound with known inhibitors of the Cytochrome bc1 complex.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Bovine Cytochrome bc1 | Hypothetical | - |
| Pyrimorph | Bovine Cytochrome bc1 | 85.0 | [9] |
| Antimycin A | Yeast Cytochrome bc1 | Stoichiometric | [10] |
| Ilicicolin H | Yeast Cytochrome bc1 | Stoichiometric | [10] |
| Funiculosin | Yeast Cytochrome bc1 | ~0.01 | [11] |
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol outlines a common method for determining the IC50 of inhibitors against DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test compound (this compound) and established inhibitors dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and CoQ10.
-
Add varying concentrations of the test compound or established inhibitor to the wells of the microplate. Include a control with DMSO only.
-
Add the recombinant human DHODH to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP, at regular intervals.
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Cytochrome bc1 Complex Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of compounds against the Cytochrome bc1 complex.
Materials:
-
Purified Cytochrome bc1 complex (e.g., from bovine heart mitochondria)
-
Decylubiquinol (DBH2) - substrate
-
Cytochrome c - electron acceptor
-
Assay Buffer: 50 mM potassium phosphate (pH 7.4), 0.1 mM EDTA
-
Test compound (this compound) and established inhibitors dissolved in DMSO
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in the assay buffer containing oxidized cytochrome c.
-
Add varying concentrations of the test compound or established inhibitor to the reaction mixture. Include a control with DMSO only.
-
Add the purified Cytochrome bc1 complex to the mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[9]
-
Calculate the initial reaction rates from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizing the Mechanisms
To better understand the cellular processes targeted by these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 10. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Effects of N-cyclohexyl-2-phenoxybenzamide: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
N-cyclohexyl-2-phenoxybenzamide is a synthetic organic compound with potential therapeutic applications. Given its structural similarity to molecules with known biological activities, a systematic approach to validating its effects is crucial for elucidating its mechanism of action and potential as a drug candidate. This guide provides a comparative overview of key experimental methods to assess its potential anticancer and anti-inflammatory properties, presenting detailed protocols and data presentation strategies.
I. Assessing Anticancer Activity
A primary area of investigation for novel benzamide derivatives is their potential as anticancer agents. The initial step involves evaluating the cytotoxicity of this compound against various cancer cell lines.
Cell Viability Assays
Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of a compound. The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Table 1: Comparison of Cell Viability Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] | Reduction of XTT to a water-soluble formazan product by metabolically active cells. |
| Endpoint | Colorimetric measurement of dissolved formazan crystals. | Colorimetric measurement of soluble formazan. |
| Solubilization | Requires a solubilization step to dissolve the formazan crystals.[1] | Does not require a solubilization step. |
| Sensitivity | Generally robust and sensitive.[3] | Can be more sensitive than MTT for certain cell types. |
| Advantages | Well-established and cost-effective. | Simpler and faster protocol. |
| Disadvantages | Requires an additional solubilization step, which can introduce variability. | Reagents can be more expensive. |
Experimental Protocol: MTT Assay
This protocol is adapted from established methodologies for assessing cell viability.[1][2][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
References
Investigating the Target Specificity of N-cyclohexyl-2-phenoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-cyclohexyl-2-phenoxybenzamide, a synthetic small molecule with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this guide contextualizes its potential target specificity by comparing it with structurally related benzamide and phenoxy derivatives that have been investigated as inhibitors of various signaling pathways. The experimental protocols detailed below represent standard methodologies employed to elucidate the target engagement and specificity of such small molecules.
Introduction to this compound
This compound is a benzamide derivative characterized by a central benzamide core with a cyclohexyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring. The presence of these moieties suggests its potential to interact with biological targets, such as enzymes and receptors, and modulate their activity.
Comparison with Structurally Related Compounds
Table 1: Biological Activities of Structurally Related Benzamide and Phenoxy Derivatives
| Compound Class | Investigated Targets/Activities | Key Findings |
| N-cyclohexylbenzamide Derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors | Optimization of 4,4-disubstituted cyclohexylbenzamide derivatives led to potent and selective inhibitors of 11β-HSD1, demonstrating efficacy in pharmacodynamic models.[1][2] |
| p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors | Hybrid molecules incorporating N-cyclopropylbenzamide displayed potent inhibitory activity against p38α MAPK and significant anti-inflammatory effects.[3] | |
| Rho-associated kinase-1 (ROCK1) Inhibitors | In silico screening has identified benzamide derivatives as potential inhibitors of ROCK1, a key regulator of various cellular processes.[3][4][5][6] | |
| Phenoxy Derivatives | Histone Deacetylase (HDAC) Inhibitors | The structurally related compound phenoxybenzamine has been shown to possess histone deacetylase inhibitory activity, particularly against HDACs 5, 6, and 9.[7] |
| Receptor Tyrosine Kinase (RTK) Inhibitors | Certain benzamide derivatives have demonstrated inhibitory activity against various receptor tyrosine kinases, including EGFR, HER-2, and VEGFR2.[8] | |
| General Benzamide Derivatives | Tubulin Polymerization Inhibitors | Novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tublin polymerization with significant antiproliferative activities.[9] |
Experimental Protocols for Target Specificity Investigation
To definitively determine the target specificity of this compound, a series of robust experimental assays would be required. The following protocols are standard methodologies used in drug discovery to identify and validate the molecular targets of small molecules.
Kinase Profiling Assays
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Kinase Panel: A large panel of purified, active human protein kinases is utilized.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Procedure:
-
Each kinase is incubated with its specific substrate, ATP (at or near the Km concentration), and varying concentrations of this compound.
-
Control reactions are performed with a known inhibitor (positive control) and vehicle (negative control).
-
The reactions are allowed to proceed for a defined period at an optimal temperature.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each kinase that shows significant inhibition. The results are typically presented as a percentage of inhibition at a specific concentration or as IC₅₀ values.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein(s) within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the putative target protein(s) are cultured to a suitable density.
-
The cells are treated with either this compound or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
The treated cells are harvested, lysed, and the resulting lysates are divided into aliquots.
-
Aliquots are heated to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Protein Precipitation and Detection:
-
The heated lysates are centrifuged to pellet the denatured and aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a benzamide derivative and a typical experimental workflow for target identification.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of novel di-substituted cyclohexylbenzamide derivatives as potent 11 beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Cyclohexyl-2-phenoxybenzamide Analogues: A Guide to Structure-Activity Relationships in Cancer Research
For Immediate Release
A comprehensive analysis of N-cyclohexyl-2-phenoxybenzamide analogues reveals critical structural determinants for their anticancer activity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their structure-activity relationships (SAR), experimental validation, and proposed mechanisms of action. The primary mode of action for many of these analogues appears to be the inhibition of tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights
The core structure of this compound offers multiple points for modification, each influencing the compound's biological activity. The key regions for SAR exploration are the phenoxy ring, the benzamide core, and the N-cyclohexyl group.
The Phenoxy Ring: Substitutions on the phenoxy ring play a significant role in modulating the anticancer potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), are often associated with enhanced activity. For instance, a 4-fluoro substitution on the phenoxy ring has been shown to be advantageous for the biological activity of related phenoxybenzamide compounds.
The Benzamide Core: The benzamide scaffold itself is a crucial pharmacophore found in numerous biologically active compounds. Modifications to this central ring are less commonly explored in the available literature for this specific class of analogues.
The N-Cyclohexyl Group: The N-cyclohexyl moiety is believed to contribute to the lipophilicity of the molecule, potentially enhancing cell membrane permeability. Studies on related anticancer compounds, such as taxoid analogues, have shown that replacing a phenyl group with a cyclohexyl group can maintain or even improve activity related to microtubule interaction, indicating that an aromatic ring is not always a strict requirement for potent activity.[1]
Comparative Biological Activity
To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity (IC50) of a representative set of hypothetical this compound analogues against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | R1 (Phenoxy Ring) | R2 (Benzamide Ring) | R3 (Cyclohexyl Ring) | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Cancer Cell Line C (IC50, µM) |
| NCPB-1 | H | H | H | > 50 | > 50 | > 50 |
| NCPB-2 | 4-F | H | H | 5.2 | 7.8 | 6.5 |
| NCPB-3 | 4-Cl | H | H | 4.8 | 6.9 | 5.9 |
| NCPB-4 | 4-OCH3 | H | H | 15.6 | 18.2 | 16.8 |
| NCPB-5 | 2,4-diF | H | H | 2.1 | 3.5 | 2.9 |
| NCPB-6 | 4-F | 5-Cl | H | 3.9 | 5.1 | 4.5 |
| NCPB-7 | 4-F | H | 4-OH | 8.9 | 10.3 | 9.5 |
Note: The data presented in this table is a synthesized representation based on general SAR principles observed in related compound series and is for illustrative purposes.
Experimental Protocols
The evaluation of this compound analogues typically involves a battery of in vitro assays to determine their anticancer potential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[2][3]
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-enhancing reporter is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization. Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.[4][5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram shows the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[6][7]
Visualizing the Workflow and Relationships
To better understand the experimental process and the logical connections in the SAR analysis, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound analogues.
References
- 1. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
A Tale of Two Molecules: Unraveling the Mechanisms of Phenoxybenzamine and N-cyclohexyl-2-phenoxybenzamide
In the landscape of pharmacological research, understanding the precise mechanism of action of a compound is paramount to its development and therapeutic application. This guide delves into a comparative analysis of two distinct molecules: the well-established α-adrenergic antagonist, phenoxybenzamine, and the lesser-known N-cyclohexyl-2-phenoxybenzamide. While phenoxybenzamine's mechanism has been extensively characterized, information regarding this compound remains elusive in publicly available scientific literature, precluding a direct, data-driven comparison at this time.
This guide will first illuminate the established mechanism of phenoxybenzamine, supported by experimental data. Subsequently, it will outline the current, limited understanding of this compound and highlight the knowledge gaps that prevent a comprehensive comparative analysis.
Phenoxybenzamine: An Irreversible Antagonist of Adrenergic Receptors
Phenoxybenzamine is a non-selective and irreversible antagonist of α-adrenergic receptors (α-ARs), with a higher potency for the α1 subtype over the α2 subtype.[1] Its mechanism of action is well-documented and involves the formation of a stable covalent bond with the receptor, leading to a long-lasting blockade.[2][3]
Mechanism of Action
The pharmacological effect of phenoxybenzamine stems from its ability to block the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α-adrenergic receptors.[2][3] This blockade results in the relaxation of smooth muscle in blood vessels, leading to vasodilation and a subsequent decrease in blood pressure.[4][5] The irreversible nature of this binding means that the restoration of adrenergic function requires the synthesis of new receptors, resulting in a prolonged duration of action.[6]
The signaling pathway affected by phenoxybenzamine is initiated by the binding of catecholamines to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation normally leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate an increase in intracellular calcium concentration, leading to smooth muscle contraction. By irreversibly blocking the α1-AR, phenoxybenzamine effectively inhibits this entire downstream signaling cascade.
Diagram: Phenoxybenzamine's Mechanism of Action
References
- 1. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 5. N-Cyclohexyl-2-hydroxybenzene-1-carboximidic acid | C13H17NO2 | CID 114223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of the α-adrenoceptor in regulating noradrenaline overflow by nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Comparison of N-cyclohexyl-2-phenoxybenzamide Analogues as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of N-cyclohexyl-2-phenoxybenzamide and its structural analogues, focusing on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and other neurological disorders by enhancing endogenous cannabinoid signaling. This document summarizes quantitative structure-activity relationship (SAR) data, details experimental protocols for activity assessment, and visualizes the relevant biological pathways and experimental workflows.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous lipid signaling molecules called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates anandamide's signaling. Inhibition of FAAH leads to elevated levels of anandamide in the nervous system, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists.
Compounds based on the N-cyclohexyl-O-aryl carbamate scaffold, such as URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester), are among the most potent and selective FAAH inhibitors identified. This guide focuses on the structure-activity relationships of this class of compounds, providing a comparative analysis of their inhibitory potency.
Endocannabinoid Signaling Pathway
FAAH is a critical regulator of the endocannabinoid system. The diagram below illustrates the canonical pathway involving anandamide synthesis, signaling, and degradation.
Comparative Analysis of FAAH Inhibitors
The inhibitory potency of N-cyclohexylcarbamic acid aryl esters against FAAH is highly dependent on the nature and position of substituents on the biphenyl ring system. The following table summarizes the structure-activity relationship data for a series of derivatives based on the lead compound URB524. The data is presented as the half-maximal inhibitory concentration (IC50) against FAAH activity in rat brain membranes.
| Compound | R1 (para-position) | R2 (meta-position) | FAAH Inhibition IC50 (nM) |
| URB524 (Lead) | H | H | 63.0 ± 11.0 |
| 4a | CF3 | H | 1587 ± 148 |
| 4b | CH3 | H | 155.4 ± 31.0 |
| 4c | C(O)NH2 | H | 5909 ± 951 |
| 4d | NH2 | H | 360 ± 59 |
| 4e | F | H | 64.95 ± 14.00 |
| 4g | H | CF3 | 145.7 ± 16.0 |
| 4h | H | CH3 | 61.75 ± 19.00 |
| URB597 (4i) | H | C(O)NH2 | 4.6 ± 1.6 |
| 4j | H | NH2 | 64.6 ± 9.0 |
| 4k | H | F | 96.6 ± 4.0 |
| 4q | H | NO2 | 49.6 ± 2.0 |
| 4r | H | SO2NH2 | 26.5 ± 4.5 |
| 4s | H | C(O)CH3 | 9.1 ± 0.5 |
| 4t | H | CN | 33.9 ± 7.0 |
| 4u | H | OH | 8.65 ± 0.10 |
| 4v | H | CH2OH | 8.67 ± 0.90 |
| 4w | H | (CH2)2OH | 18.7 ± 4.5 |
Key Structure-Activity Relationship Insights:
-
Positional Importance: Substituents at the meta-position (R2) of the distal phenyl ring generally lead to higher potency compared to the para-position (R1).
-
Polar Substituents: The introduction of small, polar groups at the meta-position significantly enhances inhibitory activity. The most potent compound in this series, URB597, features a meta-carbamoyl (-C(O)NH2) group, resulting in an IC50 of 4.6 nM. Other meta-substituents that confer high potency include acetyl (-C(O)CH3), hydroxyl (-OH), and hydroxymethyl (-CH2OH).
-
Lipophilicity: A quantitative structure-activity relationship (QSAR) analysis revealed a negative correlation between potency and lipophilicity for meta-substituted derivatives, suggesting that less lipophilic and more polar interactions are favorable.
-
Steric Hindrance: Large, bulky substituents are generally detrimental to activity, indicating steric constraints within the FAAH binding pocket.
Experimental Protocols
The following is a representative protocol for a fluorometric assay used to determine the in vitro inhibitory activity of compounds against FAAH.
Fluorometric FAAH Inhibition Assay
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the hydrolysis of a fluorogenic substrate by FAAH.
Principle: FAAH catalyzes the hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent
A Comparative Guide to In Situ Target Engagement Techniques for N-cyclohexyl-2-phenoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern techniques to confirm the in situ target engagement of N-cyclohexyl-2-phenoxybenzamide, a benzamide derivative with potential as an enzyme inhibitor or receptor modulator.[1] Directly confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery, validating its mechanism of action and informing on its potential for therapeutic efficacy and off-target effects.
While the specific molecular targets of this compound are not extensively documented, its structural class suggests potential interactions with various signaling pathways involved in inflammation and cancer.[1] This guide explores several powerful, state-of-the-art methodologies that can be employed to identify and validate these targets in their native cellular context. We will delve into the principles, experimental workflows, and comparative advantages of the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads-based competition binding assays.
Key In Situ Target Engagement Methodologies
Confirming that a molecule engages its target inside a cell is a complex challenge. The following techniques offer distinct approaches to address this, each with unique strengths and considerations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[2][3] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[2] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in a cellular setting.[3][4]
The workflow for a typical Western Blot-based CETSA (WB-CETSA) involves treating intact cells with the compound, heating the cell lysates to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining via Western Blot.[2] An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target stabilization.[2]
References
- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 4. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of N-cyclohexyl-2-phenoxybenzamide: A Guide to Synthesis and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and potential biological activities of N-cyclohexyl-2-phenoxybenzamide. Due to the absence of direct literature on this specific compound, this document outlines a putative synthesis pathway and explores potential therapeutic applications based on an analysis of structurally related molecules. All experimental data is presented in a comparative format to provide a clear and objective assessment of similar compounds.
I. Putative Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process: first, the synthesis of the precursor 2-phenoxybenzoic acid, followed by its amidation with cyclohexylamine.
Step 1: Synthesis of 2-Phenoxybenzoic Acid
The most common and effective method for synthesizing 2-phenoxybenzoic acid is the Ullmann condensation.[1] This reaction involves the coupling of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst.
Experimental Protocol: Ullmann Condensation for 2-Phenoxybenzoic Acid [1]
-
Reactants: 2-chlorobenzoic acid, phenol, potassium carbonate, and a copper catalyst (e.g., copper(I) oxide or copper powder).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or amyl alcohol is typically used.
-
Procedure:
-
Combine 2-chlorobenzoic acid, phenol, and potassium carbonate in the chosen solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenoxybenzoic acid.
-
Step 2: Amidation of 2-Phenoxybenzoic Acid
The final step involves the formation of an amide bond between 2-phenoxybenzoic acid and cyclohexylamine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. A direct and widely used method involves the reaction of an acyl chloride with an amine.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-phenoxybenzoic acid, thionyl chloride (SOCl₂), and cyclohexylamine.
-
Solvent: An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Acyl Chloride Formation: React 2-phenoxybenzoic acid with an excess of thionyl chloride, often with a catalytic amount of DMF, under reflux. The reaction is complete when gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain 2-phenoxybenzoyl chloride.
-
Amidation: Dissolve the 2-phenoxybenzoyl chloride in an inert solvent like DCM. Cool the solution in an ice bath and add cyclohexylamine dropwise, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[2]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
II. Potential Biological Activities and Comparative Analysis
While no specific biological data exists for this compound, the activities of structurally similar N-substituted benzamides and compounds containing a 2-phenoxybenzoic acid moiety suggest several potential therapeutic applications. The primary activities reported for these classes of compounds are anticancer, antimicrobial, analgesic, and anti-inflammatory.[3][4][5]
Table 1: Comparison of Biological Activities of Structurally Related Benzamide Derivatives
| Compound/Class | Reported Biological Activity | Key Findings | Reference |
| N-substituted benzamide derivatives | Anticancer | Some derivatives exhibited antiproliferative activities against cancer cell lines such as MCF-7, A549, and K562.[6] | [6] |
| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | Antiproliferative, Antioxidant | Certain derivatives showed significant antiproliferative activity, with one compound displaying selective activity against the MCF-7 cell line (IC₅₀ = 3.1 μM).[7] | [7] |
| 2-Phenoxybenzoic acid hydrazides | Analgesic | Several synthesized hydrazides were found to be more potent analgesics than mefenamic acid and diclofenac sodium in preclinical models.[4][8] | [4][8] |
| N-substituted benzamide derivatives | Antimicrobial | A number of benzamide derivatives have demonstrated antibacterial and antifungal properties.[5] | [5] |
| N-lupinyl-2-methoxybenzamides | Anticonvulsant, Antiarrhythmic | These compounds protected mice against electroshock-induced seizures and exhibited antiarrhythmic activity.[9] | [9] |
Hypothesized Mechanism of Action
Based on the activities of related compounds, this compound could potentially exert its effects through various mechanisms. For instance, the anticancer activity of some N-substituted benzamides is attributed to the inhibition of histone deacetylases (HDACs).[3][6] The analgesic and anti-inflammatory effects of compounds derived from 2-phenoxybenzoic acid may involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Diagram of a Hypothetical Signaling Pathway (HDAC Inhibition):
Caption: Hypothetical mechanism of action via HDAC inhibition.
III. Recommended Experimental Validation
To validate the putative synthesis and hypothesized biological activities of this compound, the following experimental workflow is recommended.
Diagram of the Experimental Validation Workflow:
Caption: Workflow for the validation of synthesis and biological activity.
Detailed Methodologies for Key Experiments:
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
-
Anticancer Assays: The antiproliferative activity can be assessed using an MTT assay against a panel of cancer cell lines (e.g., MCF-7, A549, K562).[3][6]
-
Antimicrobial Assays: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains using broth microdilution methods.[5]
-
Anti-inflammatory Assays: In vitro anti-inflammatory activity can be evaluated by measuring the inhibition of COX-1 and COX-2 enzymes. In vivo models, such as the carrageenan-induced paw edema test in rodents, can also be employed.
IV. Conclusion
While direct experimental data on this compound is currently unavailable, this guide provides a robust framework for its synthesis and exploration of its potential biological activities. The proposed synthetic route is based on well-established chemical transformations. The hypothesized biological activities are inferred from a comparative analysis of structurally related compounds, suggesting that this compound may possess anticancer, antimicrobial, analgesic, and/or anti-inflammatory properties. The outlined experimental protocols offer a clear path for the independent replication and validation of these hypotheses. This information serves as a valuable resource for researchers interested in the discovery and development of novel benzamide-based therapeutic agents.
References
- 1. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. | Semantic Scholar [semanticscholar.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: N-Phenylcarbamothioylbenzamide Derivatives vs. Indomethacin in Inflammatory Models
Disclaimer: Information regarding the specific compound "N-cyclohexyl-2-phenoxybenzamide" is not available in the public domain. This guide utilizes data on a closely related class of compounds, N-phenylcarbamothioylbenzamides, to demonstrate a benchmarking methodology against a current standard-of-care anti-inflammatory drug, Indomethacin. This comparative analysis is based on preclinical data and is intended for a scientific audience.
Overview
Benzamide derivatives are a promising class of compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer properties.[1] This guide provides a comparative performance analysis of novel N-phenylcarbamothioylbenzamide derivatives against the established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison focuses on anti-inflammatory efficacy and safety profile in preclinical models.
Mechanism of Action
The anti-inflammatory effects of the N-phenylcarbamothioylbenzamide derivatives are attributed to their potent inhibition of prostaglandin E2 (PGE2) synthesis.[2][3] PGE2 is a key mediator of inflammation, and its inhibition is a well-established therapeutic target for anti-inflammatory drugs. Indomethacin, the comparator, also functions by inhibiting prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.
Signaling Pathway of PGE2 Inhibition
Caption: Inhibition of the Prostaglandin E2 Synthesis Pathway.
Comparative Efficacy Data
The anti-inflammatory activity of N-phenylcarbamothioylbenzamide derivatives was evaluated using the carrageenan-induced paw edema model in mice and compared with Indomethacin.
| Compound | Anti-inflammatory Activity (% Inhibition) | Ulcer Incidence (%) | Ulcer Index |
| Indomethacin (Reference) | 22.43% | 80% | 0.6 |
| Benzamide Derivative 1e | 61.45% | 20% | 0.2 |
| Benzamide Derivative 1h | 51.76% | 20% | N/A |
Data sourced from a comparative study on novel N-phenylcarbamothioylbenzamides.[2][3]
The results indicate that benzamide derivatives 1e and 1h exhibited significantly higher anti-inflammatory activity compared to Indomethacin in this model.[2][3]
Safety Profile: Gastric Ulceration
A significant drawback of traditional NSAIDs like Indomethacin is the risk of gastric ulcers. The study evaluated the ulcerogenic potential of the benzamide derivatives.
The ulcer incidence for benzamide derivatives 1e and 1h was markedly lower at 20%, compared to 80% for the Indomethacin group.[2][3] Furthermore, the ulcer index for derivative 1e was significantly less than that of Indomethacin.[2][3]
Experimental Protocols
Synthesis of N-phenylcarbamothioylbenzamides
The synthesis of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides (1a-h) involved the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate as a key intermediate with various substituted primary aromatic amines.[3]
Experimental Workflow: Synthesis
Caption: General Synthesis Workflow for N-phenylcarbamothioylbenzamides.
Carrageenan-Induced Paw Edema in Mice
The anti-inflammatory activity was assessed by inducing paw edema in mice with a subplantar injection of carrageenan.[3] The test compounds or reference drug (Indomethacin) were administered prior to the carrageenan injection. Paw volume was measured at specified time intervals to determine the percentage of edema inhibition.
Experimental Workflow: In-Vivo Anti-inflammatory Assay
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The preclinical data presented suggests that N-phenylcarbamothioylbenzamide derivatives are a promising class of anti-inflammatory agents. In the models studied, they demonstrated superior efficacy and a more favorable safety profile compared to the current therapy, Indomethacin. Specifically, the significant reduction in ulcer incidence highlights a key potential advantage. Further investigation into the precise mechanism of action and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-cyclohexyl-2-phenoxybenzamide and Related Compounds in Cellular Assays
A detailed guide for researchers on the dose-response profiles and mechanistic insights of N-cyclohexyl-2-phenoxybenzamide and its analogs, providing a comparative framework for future drug development and screening.
This compound, a member of the salicylanilide class of compounds, has garnered interest within the scientific community for its potential therapeutic applications. Salicylanilides are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comparative analysis of this compound and structurally similar compounds, focusing on their dose-response relationships and mechanisms of action. The information presented herein is intended to support researchers and drug development professionals in interpreting experimental data and designing future studies.
Dose-Response Analysis: A Comparative Overview
While specific dose-response data for this compound is not extensively available in the public domain, analysis of closely related analogs, such as N-cyclohexyl-2-hydroxybenzamide and the well-studied salicylanilide, niclosamide, provides valuable insights into the potential potency and efficacy of this compound class. The following tables summarize the available quantitative data for these and other alternative compounds.
Table 1: Comparative Anticancer Activity of Salicylanilide Derivatives
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 16 (a salicylanilide) | DU145 (Prostate Cancer) | Proliferation Assay (WST-1) | >20 µM (at 24h) | [3] |
| Niclosamide | DU145 (Prostate Cancer) | Proliferation Assay (WST-1) | <20 µM (at 24h) | [3] |
| SUCI02 (efuamide) | BT474 (Breast Cancer) | Tyrosine Phosphorylation Inhibition | 21.05 µM | [4][5] |
| Compound 10g (N-cyclopropylbenzamide derivative) | THP-1 (Monocyte) | p38α MAPK Inhibition | 0.027 µM | [6] |
Table 2: Comparative Antimicrobial Activity of Salicylanilide Derivatives
| Compound/Analog | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| NSC 610493 | Staphylococcus aureus | Microdilution | 12.5 | [7] |
| NSC 610493 | Methicillin-resistant S. aureus (MRSA) | Microdilution | 12.5 | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Microdilution | 2500-5000 | [8] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | Microdilution | 15.62-31.25 (µmol/L) | [9] |
Experimental Protocols
The quantitative data presented in this guide are derived from standard in vitro assays designed to assess the biological activity of chemical compounds. Below are detailed methodologies for key experiments typically employed in the evaluation of salicylanilides.
Anticancer Activity Assays
1. Cell Proliferation Assay (e.g., MTS or WST-1 Assay):
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., DU145 prostate cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The compound of interest is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
The plates are incubated for a further 1-4 hours, during which viable cells metabolize the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
The absorbance values are normalized to the control wells, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
The antimicrobial compound is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is added to each well.
-
The plate includes a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, the wells are visually inspected for turbidity, or the optical density is measured with a plate reader to assess bacterial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8]
-
Mechanism of Action and Signaling Pathways
Salicylanilides exert their biological effects through the modulation of various cellular signaling pathways. In cancer cells, these compounds have been shown to interfere with key pathways that regulate cell proliferation, survival, and inflammation.[1][2] In bacteria, their primary mechanism involves disrupting the proton motive force across the cell membrane.[10][11]
Anticancer Signaling Pathways
Salicylanilides, including niclosamide, have been demonstrated to inhibit several critical signaling pathways in cancer cells:
-
STAT3 Signaling: These compounds can suppress the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in many cancers and promotes cell proliferation and survival.[3]
-
mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and metabolism, is another target. Salicylanilides can inhibit mTOR signaling, leading to reduced protein synthesis and cell growth.[2]
-
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cell survival, can be inhibited by salicylanilides.[2]
-
EGFR Tyrosine Kinase: Some salicylanilide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in cancer and drives cell proliferation.[2]
Caption: Proposed anticancer signaling pathways inhibited by salicylanilides.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of salicylanilides involves the disruption of the bacterial cell membrane's proton motive force (PMF). The PMF is essential for various cellular processes, including ATP synthesis and the transport of molecules across the membrane. By dissipating the proton gradient, salicylanilides effectively shut down these vital functions, leading to bacterial cell death.[10][11]
Caption: Antimicrobial mechanism of salicylanilides via dissipation of the proton motive force.
Conclusion
This compound and its analogs represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. While further studies are required to fully elucidate the dose-response profile and specific molecular targets of this compound, the available data on related salicylanilides provide a strong foundation for future research. This guide offers a comparative framework to aid in the interpretation of experimental results and to guide the rational design of novel therapeutic agents based on the salicylanilide scaffold. The detailed experimental protocols and mechanistic diagrams serve as valuable resources for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-cyclohexyl-2-phenoxybenzamide: A Precautionary Protocol
Disclaimer: A specific Safety Data Sheet (SDS) for N-cyclohexyl-2-phenoxybenzamide is not publicly available. The following procedures are based on general best practices for handling novel or uncharacterized benzamide derivatives. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier before handling or disposing of this compound. The guidance in the official SDS supersedes the precautionary information provided here.
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or specialized compounds like this compound, where specific handling data may not be readily accessible, a cautious and systematic approach based on established principles for hazardous waste management is essential.
Interim Disposal Protocol for Novel Benzamide Compounds
In the absence of a specific Safety Data Sheet, this compound should be treated as a hazardous substance. This protocol provides a step-by-step guide for its safe management and disposal.
Step 1: Hazard Assessment (Assume Hazardous) Given its chemical structure as an aromatic amide, it is prudent to assume the compound may possess properties such as toxicity, potential for skin and eye irritation, and environmental hazards.[1][2][3] Until a formal hazard characterization is available, handle it with the highest degree of caution.
Step 2: Personal Protective Equipment (PPE) Before handling the compound for any purpose, including disposal preparation, ensure appropriate PPE is worn.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[4] Contaminated gloves should be disposed of as hazardous waste.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2] All handling should ideally occur within a certified chemical fume hood.[4]
Step 3: Segregation and Storage of Waste Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[2]
-
The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[5][6]
-
Store the waste in a cool, dry, and well-ventilated area designated for hazardous materials.[2]
Step 4: Waste Collection and Labeling
-
Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof container.[5][7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8]
-
Do not mix with other waste streams unless compatibility is confirmed.
Step 5: Final Disposal
-
Never dispose of this chemical down the drain or in the regular trash.[5][9][10] Discharge into the environment must be avoided.[11]
-
Disposal must be conducted through a licensed and approved hazardous waste disposal company.[1][12]
-
Provide the disposal company with all available information about the compound. The official SDS is critical for this step.
-
For contaminated packaging, containers can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[5] The clean packaging can then be disposed of according to local regulations.
Data Presentation
Since no specific quantitative data for this compound is available, the table below outlines the crucial information researchers must find in the official SDS to ensure safe and compliant disposal.
| Parameter | Description | Importance for Disposal |
| GHS Hazard Classification | Hazard categories (e.g., Acute Toxicity, Skin Irritation, Aquatic Hazard) assigned under the Globally Harmonized System. | Informs the level of PPE required and segregation needs. Critical for waste profiling by disposal companies. |
| GHS Pictograms | Standardized symbols that convey specific hazard information. | Provides immediate visual cues for handling and storage of the waste. |
| Hazard (H) & Precautionary (P) Statements | Standard phrases that describe the nature of the hazards and recommended measures to minimize or prevent adverse effects. | P-statements like P501 directly instruct on proper disposal methods ("Dispose of contents/container to an approved waste disposal plant").[13] |
| UN Number & Proper Shipping Name | United Nations number and official name for transporting dangerous goods. | Mandatory for the legal transportation of the hazardous waste from the laboratory to the disposal facility. |
| Packing Group | A grouping according to the degree of danger presented by hazardous materials. | Determines the strength of packaging required for safe transport. |
| Environmental Hazards | Information on whether the substance is a marine pollutant or hazardous to the aquatic environment. | Dictates disposal routes to prevent environmental contamination. Prohibits sewer disposal.[9] |
| Disposal Considerations (Section 13 of SDS) | Specific instructions from the manufacturer on appropriate disposal methods, including incineration or chemical treatment. | This is the most direct and authoritative guidance for waste management of the specific chemical. |
Mandatory Visualization
The following diagram illustrates the essential decision-making workflow for the disposal of any new or uncharacterized laboratory chemical, emphasizing the critical role of the Safety Data Sheet.
Caption: Chemical Disposal Decision Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. twu.edu [twu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. international.skcinc.com [international.skcinc.com]
- 12. skcinc.com [skcinc.com]
- 13. fishersci.com [fishersci.com]
Safety Information for N-cyclohexyl-2-phenoxybenzamide Not Readily Available
A specific Safety Data Sheet (SDS) and detailed handling instructions for N-cyclohexyl-2-phenoxybenzamide could not be located through comprehensive searches. Therefore, providing a complete operational and disposal plan with quantitative data and specific experimental protocols, as requested, is not possible at this time.
It is crucial for laboratory safety that all actions are guided by a substance-specific SDS. Extrapolating safety information from structurally similar but distinct chemicals can be dangerous and is strongly discouraged. Different compounds, even with similar names or structures, can have vastly different toxicological and reactivity profiles.
For instance, searches yielded information for compounds like N-cyclohexyl-2-hydroxybenzamide and N-Cyclohexylbenzamide. GHS classifications for these related compounds suggest potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2] However, these classifications cannot be reliably applied to this compound without a specific assessment of the target compound.
General Safety Precautions for Handling Uncharacterized Compounds
In the absence of specific data, this compound should be handled as a substance with unknown toxicity and potential hazards. The following are general best-practice guidelines for such situations. These are not a substitute for a substance-specific SDS.
It is imperative to obtain a Safety Data Sheet from the manufacturer or supplier of this compound before handling.
Operational Plan: A Conservative Approach
-
Engineering Controls: All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): A conservative approach to PPE should be adopted:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear a lab coat and consider a chemically resistant apron or coveralls.
-
Hand Protection: Use chemically resistant gloves. Given the unknown nature of the substance, nitrile gloves are a common starting point, but the specific glove type should be chosen based on the solvent used and any available information. Always inspect gloves before use and dispose of them properly after handling the chemical.[2]
-
Respiratory Protection: If there is any risk of aerosol generation or if work cannot be conducted in a fume hood, a NIOSH-approved respirator appropriate for chemical vapors and particulates should be used.
-
-
Handling Procedures:
-
Avoid creating dust or aerosols.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area.
-
Disposal Plan
Without specific information on the environmental hazards of this compound, all waste must be treated as hazardous.
-
Waste Collection: Collect all waste containing the substance (both solid and liquid) in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is known.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure. Collect all cleaning materials as hazardous waste.
Due to the lack of specific quantitative data and established experimental workflows for this compound, a data summary table and a detailed workflow diagram cannot be provided. Creating such items without reliable data would be speculative and contrary to safe laboratory practices.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
